Isorhapontigenin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-19-15-8-10(4-5-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h2-9,16-18H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNNBEZJTNCXHY-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC(=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045304 | |
| Record name | Isorhapontigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32507-66-7 | |
| Record name | Isorhapontigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32507-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isorhapontigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032507667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isorhapontigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isorhapontigenin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISORHAPONTIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ49V3K5HS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacokinetic and Metabolomic Research on Isorhapontigenin
Systemic Bioavailability Investigations
Systemic bioavailability refers to the fraction of an administered dose of isorhapontigenin that reaches the systemic circulation unchanged. Pre-clinical studies have indicated that this compound exhibits favorable pharmacokinetic profiles, including superior oral bioavailability compared to resveratrol (B1683913) nih.govnih.govnih.govresearchgate.net. In Sprague-Dawley rats, after oral administration, this compound was rapidly absorbed and demonstrated a prolonged presence in the systemic circulation nih.govnih.gov. Dose escalation studies in rats have shown that increasing the oral dose of this compound resulted in proportionally higher dose-normalized maximal plasma concentrations (Cmax/Dose) and plasma exposures (AUC/Dose), as well as increased oral bioavailability (F) nih.govnih.gov. One study reported that the Cmax/Dose, AUC/Dose, and F of this compound were approximately two to three times greater than those of resveratrol nih.govnih.gov. Repeated daily oral dosing of this compound for one week did not significantly alter its major oral pharmacokinetic parameters in rats nih.govnih.gov. Another study in mice also indicated quick absorption of this compound after oral administration, with plasma levels rapidly reaching Cmax tandfonline.com.
Absorption and Distribution Studies
Studies on the absorption and distribution of this compound have provided insights into its behavior after administration. Following oral administration in rats, this compound was rapidly absorbed, with maximal plasma concentrations achieved relatively quickly nih.govnih.gov. The rapid absorption observed even with a suspension formulation suggests that aqueous solubility may not be a primary limiting factor for its oral uptake nih.gov. Upon intravenous injection in rats, this compound showed a fairly rapid clearance and a short mean residence time nih.gov. Studies in mice also suggested quick absorption from the gastrointestinal tract tandfonline.com. The apparent volume of distribution values in mice indicated a wide distribution of this compound within the body tandfonline.com.
Metabolomic Profiling and Endogenous Metabolite Modulation
Metabolomic investigations have been conducted to understand the impact of this compound administration on the profile of endogenous metabolites in biological systems, particularly in plasma nih.govfrontiersin.orgnih.gov. These studies employ techniques like GC-MS/MS to analyze a wide range of small molecule metabolites nih.govfrontiersin.org. Metabolomic profiling can reveal how this compound influences various metabolic pathways.
Studies in Sprague-Dawley rats administered this compound for a period have shown significant alterations in plasma metabolite concentrations nih.govfrontiersin.org. Metabolic pathway analysis has indicated that this compound intervention can influence pathways related to sugar metabolism, fatty acid biosynthesis, amino acid metabolism, primary bile acid biosynthesis, linoleic acid metabolism, arachidonic acid metabolism, and pyrimidine (B1678525) metabolism frontiersin.org.
Impact on Plasma Metabolite Concentrations
One-week administration of this compound has been shown to significantly modulate the concentrations of several metabolites in rat plasma nih.govfrontiersin.org. These changes provide clues about the biological effects and mechanisms of action of this compound.
Alterations in Lipid Metabolism Markers
This compound administration has been associated with changes in plasma markers related to lipid metabolism. Studies have reported a significant reduction in plasma concentrations of cholesterol and arachidonic acid following this compound intervention nih.govfrontiersin.org. The decrease in plasma cholesterol levels suggests a potential medicinal role for this compound in conditions like hypercholesterolemia frontiersin.org. The downregulation of arachidonic acid in plasma may correlate with anti-inflammatory effects attributed to this compound frontiersin.org. Additionally, a decrease in glycerol (B35011) 2-phosphate and linoleic acid has also been observed, suggesting a potential impact on hyperlipidemia frontiersin.org.
Here is a table summarizing some observed changes in plasma lipid metabolism markers:
| Metabolite | Change in Plasma Concentration (after this compound intervention) |
| Arachidonic acid | Reduced nih.govfrontiersin.org |
| Cholesterol | Reduced nih.govfrontiersin.org |
| Glycerol 2-phosphate | Downregulated frontiersin.org |
| Linoleic acid | Downregulated frontiersin.org |
| Eicosapentaenoic acid | Downregulated frontiersin.org |
Modulation of Amino Acid and Derivative Levels
This compound has also been shown to affect the levels of certain amino acids and their derivatives in plasma. A notable finding is the increase in plasma tryptamine (B22526) levels after this compound intervention nih.govfrontiersin.org. This elevation may suggest potential neuropsychopharmacological activities frontiersin.org. Conversely, decreases in the plasma levels of some di-amino acids and N-acetyl amino acids, such as glycyl-glycine, N-acetyl-glycine, N-acetyl-glutamine, and N-acetyl-ornithine, have been observed frontiersin.org.
Here is a table summarizing some observed changes in plasma amino acids and derivatives:
| Metabolite | Change in Plasma Concentration (after this compound intervention) |
| Tryptamine | Increased nih.govfrontiersin.org |
| Glycyl-glycine | Decreased frontiersin.org |
| N-acetyl-glycine | Decreased frontiersin.org |
| N-acetyl-glutamine | Decreased frontiersin.org |
| N-acetyl-ornithine | Decreased frontiersin.org |
| Cadaverine (B124047) | Reduced nih.govfrontiersin.org |
| Allantoin | Reduced nih.govfrontiersin.org |
The reduction in plasma cadaverine levels has also been correlated with the anti-inflammatory effects of this compound frontiersin.org. A decrease in allantoin, a marker for oxidative stress, suggests that this compound may help ameliorate oxidative stress in vivo frontiersin.org.
Effects on Carbohydrate Metabolites
Regarding carbohydrate metabolism, this compound intervention has been reported to significantly reduce plasma concentrations of fructose (B13574) nih.govfrontiersin.org. Metabolic pathway analysis indicated that sugar metabolism, including starch and sucrose (B13894) metabolism and amino sugar and nucleotide sugar metabolism, was influenced by this compound frontiersin.org.
Here is a table summarizing the observed change in a plasma carbohydrate metabolite:
| Metabolite | Change in Plasma Concentration (after this compound intervention) |
| Fructose | Reduced nih.govfrontiersin.org |
These metabolomic findings collectively suggest that this compound can induce a broad range of metabolic changes, supporting its potential health-promoting effects nih.govfrontiersin.org.
Tissue-Specific Metabolomic Alterations
Metabolomic analyses in specific tissues, such as the liver, heart, and brain, have further elucidated the metabolic impact of ISO. mdpi.comnih.gov A non-targeted metabolomic study in Sprague-Dawley rats administered ISO daily for two weeks (100 µmol/kg) examined metabolic changes in these organs. mdpi.comnih.gov
Hepatic Metabolic Pathway Modulation
In hepatic tissue, ISO treatment was found to modulate several important metabolic pathways, including the pentose (B10789219) phosphate (B84403) pathway (PPP), tricarboxylic acid (TCA) cycle, glycolysis, and glutathione (B108866) production. mdpi.com Research suggests that ISO may protect against acetaminophen-induced liver injury by promoting fatty acid oxidation. nih.gov Studies have shown that ISO treatment can reduce triglyceride accumulation, increase ATP levels and direct fatty acid oxidation activity, and enhance the expression of proteins involved in fatty acid oxidation, such as PPAR-α, PGC-1α, and CPT-1A, in the liver. nih.gov The protective effects of ISO against acetaminophen-induced liver injury were diminished by a CPT-1A inhibitor, indicating the importance of fatty acid oxidation in this mechanism. nih.gov
Cardiac Metabolic Pathway Modulation
Metabolomic analysis of cardiac tissue following ISO administration revealed a global decrease in the levels of identified metabolites, with the exception of metabolites related to the PPP, which showed increased levels in the ISO group. mdpi.com ISO may exert cardioprotective effects by suppressing oxidative stress and modulating tryptophan metabolism, as evidenced by increased anthranilic acid and decreased pyridoxal (B1214274) levels in the heart after ISO treatment. mdpi.com Along with pterostilbene (B91288), ISO may display cardioprotective benefits by reducing fatty acid metabolism and upregulating the PPP in the heart. mdpi.com ISO has also been shown to attenuate cardiac hypertrophy. nih.gov
Cerebral Metabolic Pathway Modulation
While the search results indicate that brain metabolomics were examined in the study mentioned in mdpi.com and nih.gov, specific details regarding the modulation of cerebral metabolic pathways by this compound were not explicitly detailed in the provided snippets for this section. The study generally suggests potential neuroprotective activities of ISO based on metabolomic analyses mdpi.comnih.gov, but the specific pathways altered in the brain tissue were not elaborated upon in the context provided.
Comparative Pharmacokinetic and Metabolomic Analyses with Related Stilbenoids
Comparative studies have highlighted the differences in pharmacokinetic and metabolomic profiles between this compound and related stilbenoids, particularly resveratrol. As mentioned earlier, ISO has demonstrated superior oral bioavailability and longer systemic residence compared to resveratrol. frontiersin.orgnih.govmdpi.comnih.govreading.ac.ukresearchgate.net This difference in pharmacokinetic behavior is significant for the potential therapeutic application of ISO.
While sharing structural similarities with resveratrol, oxyresveratrol (B150227), and pterostilbene, ISO exhibits distinct biological activities and metabolic effects. mdpi.comnih.gov For instance, hepatic metabolic pathway analysis showed that while resveratrol altered glycolysis, oxyresveratrol affected the PPP and the biosynthesis of glutathione and spermidine, pterostilbene influenced fatty acid metabolism, and ISO regulated the PPP, TCA cycle, glycolysis, and glutathione production in hepatic tissue. mdpi.com
In cardiac tissue, although resveratrol and pterostilbene also showed effects on fatty acid metabolism, ISO, along with pterostilbene, specifically upregulated the PPP. mdpi.com These differences in tissue-specific metabolic modulation underscore that despite their structural resemblance, these stilbenoids can exert distinct effects on cellular metabolism. mdpi.comnih.gov
The favorable pharmacokinetic properties of ISO compared to resveratrol suggest it may be a more promising candidate for drug development and clinical studies. mdpi.com
Here is a summary of comparative pharmacokinetic parameters between this compound and Resveratrol:
| Parameter | This compound (ISO) | Resveratrol (RES) | Comparison (ISO vs. RES) | Source |
| Absorption | Rapid | Rapid | Similar | frontiersin.orgmdpi.com |
| Systemic Residence | Long | Short | Longer | frontiersin.orgnih.gov |
| Cmax/Dose | Higher | Lower | Approximately 2-3 folds greater | frontiersin.orgnih.govmdpi.com |
| AUC/Dose | Higher | Lower | Approximately 2-3 folds greater | frontiersin.orgnih.govmdpi.com |
| Oral Bioavailability (F) | Higher | Lower | Approximately 2-3 folds greater | frontiersin.orgnih.govmdpi.comreading.ac.ukresearchgate.net |
Here is a summary of hepatic metabolic pathway modulation by this compound and related stilbenoids:
| Stilbenoid | Hepatic Metabolic Pathways Modulated | Source |
| This compound | Pentose Phosphate Pathway (PPP), TCA cycle, Glycolysis, Glutathione production | mdpi.com |
| Resveratrol | Glycolysis | mdpi.com |
| Oxyresveratrol | Pentose Phosphate Pathway (PPP), Glutathione biosynthesis, Spermidine biosynthesis | mdpi.com |
| Pterostilbene | Fatty acid metabolism | mdpi.com |
Biological Activities and Pharmacological Effects of Isorhapontigenin
Anticancer Research
Research into Isorhapontigenin has revealed a spectrum of anticancer activities, primarily focusing on its effects in breast and bladder cancer models. The compound demonstrates the ability to induce cancer cell death, halt cell cycle progression, inhibit proliferation, and modulate oxidative stress, marking it as a significant phytochemical in cancer therapy research. nih.govnih.gov
Breast Cancer Models
In the context of breast cancer, this compound has been studied using various cell lines, including MCF7, T47D, and MDA-MB-231. nih.govnih.gov The findings indicate a multi-faceted approach through which this compound exerts its anticancer effects.
This compound has been shown to effectively induce cell death in breast cancer cells. nih.gov Studies indicate that its pro-apoptotic activity may be mediated in a caspase-dependent manner. This is evidenced by a significant increase in the expression of apoptosis-related proteins, including cleaved PARP, cytoplasmic Cytochrome-C, and cleaved caspases-3 and -9 in treated MCF7 cells. nih.gov Furthermore, in T47D cells, treatment with this compound led to a significant increase in lactate dehydrogenase (LDH) levels, suggesting its role in inducing cellular toxicity and death. nih.gov
A key mechanism of this compound's anticancer activity is its ability to arrest the cell cycle, thereby inhibiting the growth of cancer cells. Research has demonstrated that this compound treatment leads to both G0/G1 and G2/M phase arrest in MCF7 breast cancer cells. nih.gov This cell cycle arrest is linked to the regulation of the MAPK/PI3K signaling pathway. nih.govnih.gov The inhibition of this pathway is crucial as it is often responsible for the proliferation of tumor cells. nih.gov
This compound significantly inhibits the proliferation of breast cancer cells. nih.gov This effect was observed in both MCF7 and T47D cell lines. nih.gov The mechanism behind this inhibition is linked to the downregulation of ERK and AKT signaling pathways. Specifically, this compound treatment was found to inhibit the phosphorylation of p38, pERK, and pAKT. The inhibition of pERK and pAKT activation is directly associated with the suppression of cell proliferation. nih.gov
This compound modulates the oxidative environment within breast cancer cells by significantly upregulating the production of Reactive Oxygen Species (ROS). nih.gov In studies using MCF7 cells, ROS production was notably higher in the early stages of treatment, suggesting that this compound-mediated ROS upregulation is an early event. This increase in ROS generates substantial oxidative stress and cellular damage, which can lead to cell death and necrosis. nih.gov
Table 1: Effects of this compound in Breast Cancer Models
| Cell Line(s) | Effect | Molecular Mechanism / Pathway |
|---|---|---|
| MCF7, T47D | Induction of Cell Death | Caspase-dependent apoptosis; Increased LDH release |
| MCF7 | Cell Cycle Arrest | G0/G1 and G2/M phase arrest |
| MCF7, T47D | Inhibition of Proliferation | Downregulation of ERK/AKT phosphorylation |
| MCF7 | Modulation of Oxidative Stress | Upregulation of Reactive Oxygen Species (ROS) |
Bladder Cancer Models
This compound has demonstrated a strong inhibitory effect on the initiation and progression of bladder cancer, as studied in cell lines such as T24, UMUC3, RT112, and RT4. nih.govnih.govaacrjournals.org Its anticancer activities in these models are characterized by the inhibition of cancer cell survival, migration, and invasion. nih.gov
A primary mechanism of action is the induction of cell cycle arrest at the G0/G1 phase. nih.govnih.govnih.govresearchgate.net This effect is attributed to the significant downregulation of the key cell cycle regulatory protein, Cyclin D1. nih.govnih.gov Studies have shown that ectopic expression of Cyclin D1 can reverse the G0/G1 growth arrest induced by this compound, confirming Cyclin D1 as a critical target. nih.gov Furthermore, this compound's activity in bladder cancer is associated with the suppression of the PI3K/AKT/mTOR pathway and the upregulation of tumor suppressors like FOXO1. nih.govnih.gov The compound has also been found to inhibit invasive bladder cancer formation by targeting the STAT1/FOXO1 axis. aacrjournals.org
Table 2: Effects of this compound in Bladder Cancer Models
| Cell Line(s) | Effect | Molecular Mechanism / Pathway |
|---|---|---|
| T24, UMUC3, RT112, RT4 | Inhibition of Proliferation, Invasion, and Migration | Downregulation of Cyclin D1 |
| T24, UMUC3, RT4 | Cell Cycle Arrest | Induction of G0/G1 phase arrest |
| T24 | Metabolic Reprogramming | Inhibition of HIF1α signaling and glycolysis |
| UMUC3, T24T | Inhibition of Invasion | Targeting of STAT1/FOXO1 axis |
Suppression of Cell Migration
This compound has demonstrated a notable ability to suppress the migration of cancer cells across various cancer types. In non-small-cell lung cancer (NSCLC), treatment with this compound has been shown to inhibit cell migration. nih.govnih.gov Studies on human lung cancer cell lines, including A549, H23, and H1299, revealed that this compound treatment effectively suppressed their migratory capabilities. aacrjournals.org This effect is partly attributed to the upregulation of Maternally Expressed Gene 3 (MEG3), a long non-coding RNA that acts as a tumor suppressor. aacrjournals.org this compound treatment elevates MEG3 levels, which in turn negatively regulates key proteins involved in cell migration, such as Slug and SOX2. aacrjournals.org
Furthermore, in bladder cancer cells, this compound's inhibitory effect on migration is dependent on Sestrin 2 and Beclin 1. aacrjournals.org Knockdown of either of these proteins diminishes this compound's ability to inhibit migration, suggesting a crucial role for autophagy in this process. aacrjournals.org this compound treatment in wildtype bladder cancer cells led to a decrease in N-cadherin and vimentin, both important markers of epithelial-mesenchymal transition (EMT), a process critical for cell migration. aacrjournals.org
The table below summarizes the key molecular targets of this compound in the suppression of cell migration.
| Cancer Type | Key Molecular Targets/Pathways | Observed Effect |
| Non-Small-Cell Lung Cancer | Upregulation of MEG3, Downregulation of Slug and SOX2 | Suppression of cell migration aacrjournals.org |
| Bladder Cancer | Dependent on Sestrin 2 and Beclin 1, Downregulation of N-cadherin and vimentin | Inhibition of cell migration aacrjournals.org |
Inhibition of Cell Invasion
In addition to suppressing migration, this compound also exhibits potent inhibitory effects on cancer cell invasion. Research on NSCLC cells has shown that this compound treatment effectively inhibits invasion. nih.govnih.gov This is achieved through the downregulation of Neural precursor cell expressed developmentally downregulated 9 (NEDD9), a scaffolding protein that plays a crucial role in tumorigenesis and metastasis. nih.gov By decreasing NEDD9 protein levels, this compound leads to the upregulation of E-Cadherin, which in turn suppresses the invasive capabilities of lung cancer cells. nih.govmdpi.com
In the context of bladder cancer, this compound's anti-invasive properties are linked to the upregulation of the forkhead box class O 1 (FOXO1) transcription factor. nih.gov This upregulation of FOXO1 by this compound leads to the downregulation of matrix metalloproteinase-2 (MMP-2), an enzyme critical for the degradation of the extracellular matrix, a key step in cell invasion. mdpi.com Studies have shown that forced expression of FOXO1 suppresses invasion in high-grade bladder cancer cells, while its knockdown promotes invasion. nih.gov
The following table outlines the molecular mechanisms behind this compound's inhibition of cell invasion.
| Cancer Type | Key Molecular Targets/Pathways | Observed Effect |
| Non-Small-Cell Lung Cancer | Downregulation of NEDD9, Upregulation of E-Cadherin | Inhibition of cell invasion nih.govmdpi.com |
| Bladder Cancer | Upregulation of FOXO1, Downregulation of MMP-2 | Suppression of cell invasion nih.govmdpi.com |
Lung Cancer Models
This compound has been extensively studied in the context of lung cancer, demonstrating a multi-faceted approach to combating this disease.
Inhibition of Malignant Cell Growth
Studies have consistently shown that this compound inhibits the growth of human lung cancer cells. nih.govnih.gov This inhibitory effect is, at least in part, mediated by its ability to target NEDD9. nih.gov Overexpression of NEDD9 has been found to increase anchorage-independent growth of lung cancer cells, and the inhibitory effect of this compound on this growth is reduced when NEDD9 is overexpressed. nih.gov
Furthermore, in lung cancer cells transformed by Cr(VI), a human carcinogen, this compound treatment has been shown to suppress cell proliferation. researchgate.netnih.gov This is accompanied by a decrease in the levels of Ki67, a biomarker for cell proliferation, and cyclin D1, a key regulator of the cell cycle. researchgate.netnih.gov
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has been shown to possess anti-angiogenic properties in the context of lung cancer. nih.govnih.gov Treatment with this compound reduces angiogenesis, and this effect is linked to the downregulation of NEDD9, which positively regulates this process. nih.gov
Moreover, this compound reduces the protein levels of hypoxia-inducible factor-1α (HIF-1α), a transcription factor that is critical for angiogenesis. nih.govmdpi.com By decreasing NEDD9, this compound leads to the downregulation of HIF-1α, thereby inhibiting the formation of new blood vessels that supply the tumor. nih.govmdpi.com
Suppression of Malignant Cell Invasion and Migration
As detailed in previous sections, this compound effectively suppresses the invasion and migration of malignant lung cancer cells. nih.govnih.gov The downregulation of NEDD9 by this compound plays a central role in this process. nih.gov This leads to a decrease in the activation of β-Catenin, a protein implicated in cell adhesion and gene transcription, which contributes to the suppression of invasion and migration. nih.gov Overexpression of NEDD9 has been shown to markedly reduce the inhibitory effect of this compound on both invasion and migration of lung cancer cells. nih.gov
Additionally, in Cr(VI)-transformed lung cells, this compound treatment decreased Slug and increased E-Cadherin levels, further contributing to the suppression of invasion and migration. nih.gov
Broader Antitumor Potentials
Beyond its effects on lung and bladder cancer, this compound exhibits a broad range of anticancer effects through various mechanisms. nih.gov In breast cancer cell lines (MCF7, T47D, and MDA-MB-231), this compound has been observed to induce cell death, cell cycle arrest, and inhibit cell proliferation. nih.gov
The antitumor activity of this compound is also attributed to its influence on various signaling pathways. It has been shown to regulate pathways such as MAPK/PI3K and STAT1, and inhibit molecules like MMP-2 and Cyclin D1 in different cancer cell lines, leading to the inhibition of cell proliferation and promotion of apoptosis. researchgate.net In prostate cancer, this compound has been reported to induce cell apoptosis and prevent cell proliferation by inhibiting EGFR-related pathways. scienceasia.org Furthermore, in patient-derived glioblastoma spheres, this compound downregulates cyclin D1 and SOX2. mdpi.com
The diverse mechanisms of action of this compound across different cancer types are summarized in the table below.
| Cancer Type | Mechanism of Action | Observed Effect |
| Breast Cancer | Induction of oxidative stress | Induces cell death and cell cycle arrest, inhibits cell proliferation nih.gov |
| Various Cancers | Regulation of MAPK/PI3K, STAT1 signaling pathways; Inhibition of MMP-2, Cyclin D1 | Inhibition of cell proliferation, promotion of apoptosis researchgate.net |
| Prostate Cancer | Inhibition of EGFR-related pathways | Induction of cell apoptosis, prevention of cell proliferation scienceasia.org |
| Glioblastoma | Downregulation of cyclin D1 and SOX2 | - mdpi.com |
Anti-inflammatory Research
This compound, a naturally derived dietary polyphenol, has demonstrated significant anti-inflammatory properties in various research models. copdnewstoday.com This stilbenoid compound, an analogue of resveratrol (B1683913), has been investigated for its potential to modulate inflammatory pathways, particularly in the context of respiratory conditions. semanticscholar.orgnih.gov
Airway epithelial cells are crucial in the inflammatory response of respiratory diseases, as they are among the first to encounter inhaled irritants. nih.gov When activated by inflammatory stimuli, these cells release a variety of inflammatory mediators. researchgate.net Research has utilized primary human airway epithelial cells from both healthy individuals and patients with Chronic Obstructive Pulmonary Disease (COPD), as well as A549 epithelial cells, to model these inflammatory processes. nih.govnih.gov In these models, cells are often stimulated with interleukin-1β (IL-1β) to induce an inflammatory response, sometimes in the presence of cigarette smoke extract to mimic the conditions seen in COPD. researchgate.netnih.gov Studies have shown that this compound can effectively suppress inflammation in these airway epithelial cell models. nih.govnih.gov Its anti-inflammatory activity in these models has been found to be superior to that of resveratrol, a well-known polyphenol. nih.gov
A key aspect of this compound's anti-inflammatory effect is its ability to inhibit the release of various inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophage models, this compound has been shown to reduce the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). semanticscholar.org The inhibition of COX-2 is significant as it leads to a decrease in prostaglandin E2 (PGE2) production, a key mediator of inflammation. semanticscholar.org
In studies involving rheumatoid arthritis fibroblast-like synoviocytes (RA FLS), this compound treatment inhibited the expression of matrix metalloproteinase-3 (MMP-3) induced by tumor necrosis factor-alpha (TNF-α). nih.gov Furthermore, in airway epithelial cells stimulated with IL-1β, this compound concentration-dependently inhibited the release of the chemokine CXCL8 (also known as IL-8). nih.govnih.gov This effect is critical as CXCL8 is a potent chemoattractant for neutrophils, which play a central role in the inflammation associated with conditions like COPD. nih.gov
| Mediator | Cell Model | Stimulus | Observed Effect | Reference |
|---|---|---|---|---|
| iNOS | RAW 264.7 Macrophages | LPS | Reduced Production | semanticscholar.org |
| COX-2 | RAW 264.7 Macrophages | LPS | Reduced Production | semanticscholar.org |
| PGE2 | RAW 264.7 Macrophages | LPS | Inhibited Expression | semanticscholar.org |
| MMP-3 | RA FLS | TNF-α | Inhibited Expression | nih.gov |
| CXCL8 (IL-8) | Airway Epithelial Cells | IL-1β | Inhibited Release | nih.govnih.gov |
This compound significantly inhibits the expression of key pro-inflammatory cytokines. semanticscholar.org In studies using LPS-stimulated RAW 264.7 macrophage cells, this compound markedly suppressed the production of TNF-α and interleukin-6 (IL-6). semanticscholar.org Similarly, in TNF-α-stimulated RA FLS, this compound inhibited the expression of IL-6 and IL-8. nih.gov
The inhibitory effect on IL-6 and CXCL8/IL-8 release has been a consistent finding in airway epithelial cells derived from both healthy subjects and COPD patients. nih.gov Research has demonstrated that this compound inhibits the release of these cytokines in a concentration-dependent manner, with IC50 values (the concentration required to inhibit the response by 50%) that are at least two-fold lower than those of resveratrol, indicating greater potency. nih.govnih.gov This modulation of cytokine expression is linked to the suppression of key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK). semanticscholar.org
| Cytokine | Cell Model | Stimulus | Observed Effect | Reference |
|---|---|---|---|---|
| TNF-α | RAW 264.7 Macrophages | LPS | Significantly Inhibited | semanticscholar.org |
| IL-6 | RAW 264.7 Macrophages | LPS | Significantly Inhibited | semanticscholar.org |
| IL-6 | RA FLS | TNF-α | Inhibited Expression | nih.gov |
| IL-6 | Airway Epithelial Cells | IL-1β | Inhibited Release | nih.govnih.gov |
| IL-8 | RA FLS | TNF-α | Inhibited Expression | nih.gov |
COPD is characterized by a corticosteroid-resistant airway inflammation. nih.govnih.gov this compound has emerged as a promising compound for managing COPD-related inflammation due to its distinct mechanism of action. copdnewstoday.com It has been shown to suppress inflammation in airway epithelial cells from COPD patients. researchgate.netnih.gov A significant finding is that this compound operates through a biological pathway different from corticosteroids. copdnewstoday.com It effectively suppresses the PI3K/Akt pathway, which is known to be relatively insensitive to the effects of corticosteroids like dexamethasone (B1670325). nih.govnih.gov This suggests that this compound could be a valuable anti-inflammatory agent for COPD, a condition where current anti-inflammatory treatments have limited efficacy. copdnewstoday.comnih.gov The compound's ability to inhibit the release of inflammatory mediators like IL-6 and CXCL8 from COPD patient-derived cells further supports its therapeutic potential for this disease. nih.govnih.gov
Antioxidant Research
This compound is a stilbene (B7821643) derivative with a chemical structure similar to resveratrol, a compound known for its potent antioxidant effects. jst.go.jp Research has confirmed that this compound also possesses significant antioxidative activity, playing a role in mitigating oxidative stress, which is implicated in numerous diseases. semanticscholar.orgjst.go.jp
Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes. sioc-journal.cn When produced in excess, they cause oxidative stress and damage to cells. sioc-journal.cn this compound has been shown to be an effective scavenger of oxygen free radicals. researchgate.net Studies have demonstrated its ability to decrease ROS levels in LPS-induced macrophages. semanticscholar.org This effect is partly achieved by upregulating the Nrf2/HO-1 pathway, a primary intracellular antioxidant defense system. semanticscholar.orgfrontiersin.org By promoting the nuclear translocation of Nrf2, this compound enhances the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). semanticscholar.org
In vitro experiments have further detailed its protective effects against oxidative damage. This compound was found to inhibit lipid peroxidation in rat liver microsomes, brain mitochondria, and synaptosomes induced by various oxidizing agents. jst.go.jp It also attenuates the proliferation of bovine aortic smooth muscle cells induced by oxidized low-density lipoprotein (oxLDL) by blocking the generation of ROS. researchgate.netnih.gov
Enhancement of Endogenous Antioxidant Systems
This compound (ISO) has been shown to bolster the body's intrinsic antioxidant defenses by modulating key signaling pathways and enhancing the activity of antioxidant enzymes. A significant mechanism through which this compound exerts its antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. scienceopen.comnih.gov Nrf2 is a transcription factor that plays a crucial role in regulating the expression of a wide array of antioxidant and cytoprotective genes. youtube.com
Under conditions of oxidative stress, this compound treatment has been observed to promote the nuclear translocation of Nrf2. nih.govresearchgate.net This activation leads to the upregulation of several downstream antioxidant enzymes. For instance, studies have demonstrated that this compound increases the expression and activity of heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and peroxiredoxin 1 (Prx1). scienceopen.comnih.gov Furthermore, it has been found to enhance the levels of glutamate-cysteine ligase (GCL), a key enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. nih.gov
In addition to the Nrf2 pathway, research indicates that this compound can directly increase the activities of primary antioxidant enzymes. In models of angiotensin II-induced cardiac hypertrophy, pretreatment with this compound led to a significant increase in the activities of superoxide dismutase (SOD) and glutathione peroxidase (GPx). nih.gov Similarly, in paraquat-induced acute kidney injury models, this compound treatment increased the levels of antioxidants such as SOD. scienceopen.com By augmenting these endogenous systems, this compound helps to neutralize reactive oxygen species (ROS) and maintain cellular redox homeostasis. nih.govmdpi.com
| Endogenous System Component | Effect of this compound | Observed Outcome |
|---|---|---|
| Nrf2 Pathway | Activation/Upregulation | Increased nuclear translocation of Nrf2, leading to enhanced expression of antioxidant genes. scienceopen.comnih.govnih.gov |
| Heme Oxygenase-1 (HO-1) | Increased Expression | Contributes to cellular protection against oxidative stress. scienceopen.comnih.gov |
| Superoxide Dismutase (SOD) | Increased Activity | Enhanced dismutation of superoxide radicals to hydrogen peroxide and oxygen. scienceopen.comnih.gov |
| Glutathione Peroxidase (GPx) | Increased Activity | Improved reduction of hydrogen peroxide and lipid hydroperoxides. nih.gov |
| Glutathione (GSH) | Prevents Decrease | Maintains levels of a key intracellular antioxidant, protecting against depletion induced by oxidative stress. jst.go.jpnih.gov |
Reduction of Oxidative Damage Markers
This compound demonstrates a potent ability to mitigate oxidative damage by reducing the levels of key biomarkers associated with cellular injury. Its antioxidant activity has been confirmed in various in vitro models, including rat liver microsomes, brain mitochondria, and synaptosomes. jst.go.jpnih.gov
A primary indicator of oxidative stress is the level of reactive oxygen species (ROS). mdpi.commedpharmres.comyoutube.com Studies have consistently shown that this compound treatment leads to a significant decrease in intracellular ROS levels. scienceopen.comnih.gov For example, in cardiomyocytes stimulated with angiotensin II, this compound effectively lowered the levels of both ROS and hydrogen peroxide (H₂O₂). nih.gov
Lipid peroxidation, the oxidative degradation of lipids, is another hallmark of oxidative damage. Malondialdehyde (MDA) is a major end-product of lipid peroxidation and is widely used as a marker of this process. nih.gov Research has shown that this compound significantly inhibits the formation of MDA in various tissues and cell types subjected to oxidative insults. scienceopen.comnih.govjst.go.jpnih.gov In one study, the inhibitory effect of this compound on MDA formation was found to be comparable to, and even more potent than, the classic antioxidant vitamin E. jst.go.jpnih.gov
Furthermore, this compound has been shown to protect against oxidative DNA damage. In studies using a CuSO₄-Phen-VitC-H₂O₂ system to induce DNA damage, this compound effectively reduced the associated ultra-weak chemiluminescence, indicating a protective effect on DNA integrity. jst.go.jpnih.gov It has also been reported to lower levels of other oxidative damage markers such as 4-hydroxynonenal (4-HNE) and 8-hydroxydeoxyguanosine. researchgate.net
| Oxidative Damage Marker | Effect of this compound | Context/Model |
|---|---|---|
| Reactive Oxygen Species (ROS) | Decrease | Paraquat-intoxicated renal tubular epithelial cells. scienceopen.com |
| Hydrogen Peroxide (H₂O₂) | Decrease | Angiotensin II-stimulated cardiomyocytes. nih.gov |
| Malondialdehyde (MDA) | Decrease / Inhibition of Formation | Liver microsomes, brain mitochondria, synaptosomes; paraquat-intoxicated cells. scienceopen.comjst.go.jpnih.gov |
| Lipid Peroxidation | Inhibition | Rat liver microsomes. nih.gov |
| DNA Damage | Inhibition | Induced by CuSO₄-Phen-VitC-H₂O₂ system. nih.gov |
| 4-Hydroxynonenal (4-HNE) | Decrease | Brain injury models. researchgate.net |
| 8-hydroxydeoxyguanosine | Decrease | Brain injury models. researchgate.net |
Theoretical Studies on Radical Scavenging Mechanisms
The antioxidant activity of this compound has been investigated through theoretical studies, primarily using density functional theory (DFT), to elucidate the specific mechanisms by which it neutralizes free radicals. plos.orgplos.orgnih.gov These computational analyses have explored four primary reaction mechanisms: Hydrogen Atom Transfer (HAT), Radical Adduct Formation (RAF), Single Electron Transfer (SET), and Sequential Proton Loss Electron Transfer (SPLET). plos.orgplos.orgnih.gov The studies typically calculate thermodynamic and kinetic parameters to determine the most favorable pathway for scavenging different types of radicals, such as reactive nitrogen species (e.g., •NO, •NO₂) and reactive oxygen species (e.g., •OH, •OOH). plos.orgplos.org
The Hydrogen Atom Transfer (HAT) mechanism involves the direct transfer of a hydrogen atom (a proton and an electron) from the antioxidant molecule (this compound) to a free radical, thereby neutralizing it. nih.govmdpi.comdntb.gov.ua This is a one-step process. mdpi.com Theoretical studies have identified HAT as a significant pathway for this compound's scavenging activity, particularly against certain radicals. plos.orgplos.org For instance, in the scavenging of the nitrogen dioxide radical (•NO₂), the HAT mechanism was found to be the predominant and most favorable pathway. plos.orgplos.orgresearchgate.net The efficiency of this pathway is related to the bond dissociation energy of the O-H bonds in the this compound structure.
In the Radical Adduct Formation (RAF) pathway, the this compound molecule directly adds to the free radical, forming a stable adduct. plos.orgresearchgate.netmdpi.com This mechanism is particularly relevant for scavenging radicals that are less reactive in abstracting a hydrogen atom. Computational studies have shown that for the nitric oxide radical (•NO), RAF is the main scavenging mechanism for this compound. plos.orgplos.orgresearchgate.net The reaction involves the formation of a new covalent bond between a carbon atom on the this compound molecule and the radical species. plos.orgplos.org
The Single Electron Transfer (SET) mechanism involves the transfer of a single electron from the this compound molecule to the free radical, forming a radical cation of this compound and an anion of the radical. mdpi.com This is typically followed by proton transfer. However, theoretical calculations for this compound have consistently shown that the SET mechanism is thermodynamically unfavorable. plos.orgresearchgate.net The calculated barrier heights for the SET pathway are extremely high, suggesting that this mechanism is irrelevant and does not significantly contribute to the antioxidant activity of this compound under physiological conditions. researchgate.net
The Sequential Proton Loss Electron Transfer (SPLET) mechanism is a two-step process that is particularly important in polar solvents. wisdomlib.orgnih.govresearchgate.net The first step involves the deprotonation of the antioxidant (this compound), forming an anion. In the second step, this anion transfers an electron to the free radical. nih.gov While HAT and RAF have been identified as the primary mechanisms for scavenging specific radicals like •NO₂ and •NO, the SPLET mechanism is considered one of the four main potential pathways and its relevance can be influenced by the solvent and the properties of the radical being scavenged. plos.orgplos.orgnih.govnih.gov
| Mechanism | Description | Relevance for this compound | Primary Target Radical(s) |
|---|---|---|---|
| Hydrogen Atom Transfer (HAT) | Direct transfer of a hydrogen atom (H•) to the radical. | Major pathway for specific radicals. plos.orgplos.org | •NO₂, •OOH, •OH plos.orgplos.org |
| Radical Adduct Formation (RAF) | Direct addition of the antioxidant to the radical, forming a stable adduct. | Main mechanism for specific radicals. plos.orgplos.org | •NO plos.orgplos.org |
| Single Electron Transfer (SET) | Transfer of an electron from the antioxidant to the radical, followed by proton transfer. | Considered irrelevant due to extremely high energy barriers. researchgate.net | N/A |
| Sequential Proton Loss Electron Transfer (SPLET) | A two-step process: proton loss from the antioxidant followed by electron transfer from the resulting anion. | A possible pathway, particularly in polar solvents. plos.orgnih.gov | Dependent on solvent and radical properties. |
Neuroprotective Research
This compound (ISO), a stilbene compound, has demonstrated significant potential in the realm of neuroprotection through various mechanisms of action. Research has focused on its ability to shield neural tissues from damage induced by ischemic events, oxidative stress, and the pathological processes underlying neurodegenerative diseases.
Cerebral Ischemia/Reperfusion Injury Attenuation
This compound has been shown to confer protective effects against brain damage resulting from cerebral ischemia/reperfusion (I/R) injury. In animal models of focal cerebral I/R, treatment with this compound significantly improved neurological outcomes, reduced the volume of cerebral infarction, and lessened the number of necrotic neurons. nih.govnih.gov One of the key mechanisms behind this neuroprotection is the activation of the Protein Kinase Cε/Nrf2/HO-1 signaling pathway. nih.govnih.gov this compound treatment leads to an increase in the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1), which are crucial for cellular defense against oxidative stress. nih.govnih.gov The neuroprotective effects of this compound were diminished when Nrf2 or HO-1 were knocked down, confirming their essential role in this process. nih.govnih.gov
Table 1: Effects of this compound on Cerebral Ischemia/Reperfusion Injury
| Experimental Model | Key Findings | Associated Signaling Pathway | Reference |
|---|---|---|---|
| Focal cerebral ischemia-reperfusion (MCAO/R) in rats | Improved neurological scores, reduced infarct volume, decreased necrotic neurons. | PKCε/Nrf2/HO-1 | nih.govnih.gov |
| Oxygen-glucose deprivation/reperfusion (OGD/R) in primary cortical neurons | Increased cell viability, increased Nrf2 and HO-1 expression. | PKCε/Nrf2/HO-1 | nih.gov |
| MCAO/R in rats | Suppressed cerebral infarct volume, improved histopathological changes, increased cerebral blood flow. | PI3K/Akt | acgpubs.org |
Protection Against Oxidative Stress in Neural Tissues
A primary mechanism through which this compound exerts its neuroprotective effects is by combating oxidative stress. Cerebral ischemia and reperfusion lead to a significant increase in the production of reactive oxygen species (ROS) in brain tissue, causing oxidative damage. nih.gov this compound treatment has been found to significantly reduce ROS production and lower the levels of oxidative damage markers such as 4-Hydroxynonenal (4-HNE) and 8-hydroxy-2'-deoxyguanosine (8-OHdG). nih.govnih.gov
This antioxidant activity is closely linked to its ability to activate the Nrf2/HO-1 pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of numerous antioxidant genes, playing a vital role in cellular defense against oxidative insults. nih.govmdpi.com By enhancing the expression of Nrf2 and its downstream target HO-1, this compound bolsters the brain's intrinsic antioxidant capacity, thereby mitigating oxidative damage to neural tissues. nih.gov
Table 2: this compound's Impact on Oxidative Stress Markers in Neural Tissues
| Oxidative Stress Marker | Effect of this compound | Experimental Context | Reference |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | Reduced production | Cerebral I/R brain tissue | nih.gov |
| 4-Hydroxynonenal (4-HNE) | Reduced levels | Cerebral I/R brain tissue | nih.gov |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Reduced levels | Cerebral I/R brain tissue | nih.gov |
| Superoxide Dismutase (SOD) | Elevated activity | MCAO/R rat model | acgpubs.org |
| Malondialdehyde (MDA) | Decreased levels | MCAO/R rat model | acgpubs.org |
Amelioration of Cognitive Impairments in Neurodegenerative Models
This compound has shown promise in models of neurodegenerative diseases, particularly Alzheimer's disease (AD). ane.plnih.gov In a rat model where cognitive dysfunction was induced by β-amyloid (Aβ) peptides, a key pathological feature of AD, this compound treatment led to improved cognitive function. ane.plnih.govane.pl The compound was found to alleviate Aβ-induced inflammation and oxidative stress. ane.plnih.gov
The mechanism underlying these benefits involves the activation of the PI3K/AKT/GSK-3β signaling pathway. ane.plnih.gov This pathway is crucial for neuronal survival and function. Furthermore, this compound was observed to inhibit the activation of M1 microglia, which are associated with neuroinflammation, and reduce the release of inflammatory cytokines. ane.plnih.govane.pl By targeting both oxidative stress and neuroinflammation through the PI3K/AKT/GSK-3β pathway, this compound demonstrates potential for mitigating the cognitive deficits associated with neurodegenerative conditions like AD. ane.plnih.gov
Table 3: Effects of this compound in Alzheimer's Disease Models
| Experimental Model | Key Observations | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| Aβ1-42-induced cognitive dysfunction in rats | Improved cognitive function, reduced Aβ-induced inflammation and oxidative stress. | Activation of the PI3K/AKT/GSK-3β pathway | ane.plnih.gov |
| Aβ-treated microglia | Inhibited activation of M1 microglia, reduced release of inflammatory cytokines. | PI3K/AKT/GSK-3β pathway modulation | ane.plnih.gov |
Effects on Neuronal Apoptosis
Neuronal apoptosis, or programmed cell death, is a critical factor in the progression of brain injury following events like cerebral ischemia. acgpubs.org Research indicates that this compound can inhibit neuronal cell apoptosis. ane.pl In the context of cerebral ischemia/reperfusion injury, its neuroprotective effects are partly attributed to the regulation of key apoptotic proteins. acgpubs.org Specifically, this compound has been shown to regulate the Bcl-2/Bax ratio and inhibit the activity of Caspase-3, a key executioner enzyme in the apoptotic cascade. acgpubs.org By modulating these apoptotic pathways, this compound helps to preserve neuronal viability in the face of ischemic insults.
Table 4: Modulation of Apoptotic Markers by this compound
| Apoptotic Marker | Effect of this compound | Experimental Context | Reference |
|---|---|---|---|
| Bcl-2/Bax ratio | Regulates (suggesting an anti-apoptotic shift) | MCAO/R rat model | acgpubs.org |
| Caspase-3 | Inhibits | MCAO/R rat model | acgpubs.org |
| TUNEL positive cells | Decreased number | Doxorubicin-induced cardiotoxicity model (in vivo) | nih.gov |
Cardioprotective Research
In addition to its neuroprotective properties, this compound has been investigated for its beneficial effects on the cardiovascular system.
Attenuation of Cardiac Hypertrophy
Cardiac hypertrophy, an enlargement of the heart, can become pathological and lead to heart failure. oup.com this compound, an analog of resveratrol, has been found to inhibit the development of cardiac hypertrophy. nih.gov In studies using an aortic-banded rat model, treatment with this compound significantly attenuated the increase in the heart weight to body weight ratio by approximately 25%. nih.gov It also decreased posterior wall thickness and left ventricle diameters while improving fractional shortening. nih.gov
At the cellular level, this compound was shown to decrease the size of cardiac myocytes treated with angiotensin II (Ang II), a potent inducer of hypertrophy. nih.gov The underlying mechanism for this cardioprotective effect is linked to its antioxidant properties. nih.gov this compound blocks oxidative stress and the signaling pathways that are mediated by it, which are known to contribute to the hypertrophic process. nih.gov
Table 5: this compound's Attenuation of Cardiac Hypertrophy Parameters
| Parameter | Effect of this compound | Model | Reference |
|---|---|---|---|
| Heart Weight/Body Weight Ratio | Significantly attenuated (~25% reduction) | Aortic-banded rat model | nih.gov |
| Posterior Wall Thickness | Decreased | Aortic-banded rat model | nih.gov |
| Left Ventricle Diastolic/Systolic Diameters | Decreased | Aortic-banded rat model | nih.gov |
| Fractional Shortening | Increased (~10%) | Aortic-banded rat model | nih.gov |
| Cardiac Myocyte Size | Significantly decreased | Angiotensin II-treated cardiomyocytes | nih.gov |
Myocardial Protection in Ischemic Models
This compound, a stilbene compound, has demonstrated protective effects on the cardiovascular system. nih.gov Research indicates its potential in shielding the heart from ischemic injury. Studies on cerebral ischemia/reperfusion (I/R) injury, which shares pathological mechanisms with myocardial ischemia, have shown that this compound can offer protection, suggesting a potential parallel benefit for the heart. nih.gov The compound's protective effects in cardiovascular diseases are attributed to a range of actions, including anti-oxidation, anti-inflammation, and the regulation of cell signal transduction. nih.gov Furthermore, this compound has been investigated for its ability to protect against cardiotoxicity induced by chemotherapeutic agents like doxorubicin, which is known to cause damage to cardiomyocytes. nih.gov In diabetic models, this compound treatment has been shown to improve cardiac microvascular density and perfusion by mitigating vascular damage and normalizing nitric oxide (NO) production. nih.gov
Modulation of Myocardial Oxidative Stress
A key mechanism underlying the cardioprotective effects of this compound is its ability to modulate oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a major contributor to myocardial injury, including cardiomyopathies and ischemia-reperfusion damage. nih.govmdpi.com this compound has been shown to possess strong antioxidant capabilities. nih.gov
In models of cardiac hypertrophy, a condition often preceding heart failure, this compound treatment was found to decrease levels of ROS and hydrogen peroxide (H2O2). nih.gov It also reduced intracellular malondialdehyde (a marker of lipid peroxidation) while increasing the activities of crucial antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. nih.gov Similarly, in studies of cerebral ischemia-reperfusion injury, this compound's antioxidant function was a key area of investigation. nih.gov Research has also highlighted its capacity to alleviate iron-induced oxidative damage and lipid peroxidation in mitochondria, the primary sites of ROS production in cardiomyocytes. nih.govfrontiersin.org By mitigating oxidative stress, this compound helps to prevent the cascade of cellular damage that leads to cardiac remodeling and dysfunction. nih.govfrontiersin.org
Anti-Platelet Research
This compound has been identified as a potent modulator of platelet function. Platelets are key to hemostasis and thrombosis, and their excessive activation can lead to cardiovascular diseases. nih.gov this compound, an analogue of resveratrol, has been studied for its anti-platelet activities and has shown a distinct and more potent profile than its well-known counterpart in certain contexts. nih.gov
Inhibition of Platelet Activation
Research has demonstrated that this compound selectively and effectively inhibits platelet activation stimulated by adenosine diphosphate (ADP). nih.govreading.ac.uk It was found to inhibit ADP-induced platelet aggregation with a half-maximal inhibitory concentration (IC50) of 1.85 µM. nih.gov In contrast, it showed only marginal inhibition of platelet aggregation induced by other agonists like collagen at higher concentrations. nih.gov This suggests a specific mechanism of action, likely interfering with the P2Y12 receptor, a key purinergic receptor for ADP on the platelet surface. nih.govnih.gov Molecular docking studies support this, indicating that this compound has a greater binding affinity for the P2Y12 receptor compared to resveratrol. nih.gov The inhibitory effects are not due to cytotoxicity, as the compound was found to be non-toxic to platelets at concentrations up to 100 µM. nih.gov
| Feature | This compound | Resveratrol |
| ADP-Induced Aggregation | Potent inhibitor (IC50 = 1.85 µM) nih.gov | Weaker inhibitor (IC50 > 100 µM) nih.gov |
| Collagen-Induced Aggregation | Marginal inhibition at 100 µM nih.gov | Inhibits at 50 µM and 100 µM nih.gov |
| Primary Target | ADP-stimulated pathway (P2Y12 receptor) nih.gov | Collagen-stimulated pathway |
| Cytotoxicity | Not cytotoxic up to 100 µM nih.gov | Not specified in this context |
Modulation of Dense Granule Secretion
Platelet activation involves the release of substances from intracellular storage granules, such as dense granules and α-granules. nih.govcellular-protein-chemistry.nl Dense granules contain small molecules like ADP, ATP, and serotonin, which amplify the platelet activation response. nih.gov this compound has been shown to significantly inhibit the secretion from dense granules. nih.govreading.ac.uk
In studies measuring ATP release as a marker for dense granule secretion, this compound inhibited secretion at all tested concentrations (3.125-100 μM) upon ADP stimulation, achieving 100% inhibition at 100 μM. reading.ac.uk This inhibitory potency was greater than that of resveratrol, which only showed significant inhibition at concentrations of 12.5 μM and above. reading.ac.uk Interestingly, this compound's effect was specific to dense granules, with no observed impact on α-granule secretion. nih.gov This modulation of dense granule release is a crucial part of its anti-platelet mechanism, as it prevents the feedback loop that recruits more platelets to the site of injury. reading.ac.uknih.gov
Antimicrobial and Anti-Virulence Research
Beyond its cardiovascular effects, this compound has been investigated for its antimicrobial and, more specifically, its anti-virulence properties. asm.orgnih.gov Anti-virulence therapy is an emerging strategy that aims to disarm pathogens by targeting their virulence factors rather than killing them, which may reduce the pressure for developing antibiotic resistance. mdpi.combeilstein-journals.org
This compound has been identified as a potential anti-virulence agent against the bacterium Staphylococcus aureus, a prevalent and often drug-resistant pathogen. asm.org Research shows that this compound can effectively inhibit the hemolytic activity of S. aureus and significantly reduce its cytotoxicity in a manner that is not lethal to the bacteria (non-bactericidal). asm.org It also impairs the ability of the bacteria to survive within macrophages, which are key immune cells. asm.org
The mechanism of its anti-virulence action involves the modulation of gene expression. This compound was found to downregulate the expression of alpha-hemolysin (hla), a key toxin, by directly interacting with the global virulence regulator MgrA and inhibiting its binding to the hla promoter. asm.org In vivo experiments have supported these findings, showing that this compound treatment reduced the size of skin abscesses and improved survival in a pneumonia model of S. aureus infection. asm.org
| Effect of this compound on S. aureus | Finding | Reference |
| Bactericidal Activity | Non-bactericidal (MIC > 128 µg/mL) | nih.gov |
| Hemolytic Activity | Effectively inhibits | asm.org |
| Cytotoxicity | Significantly reduces | asm.org |
| Intra-macrophage Survival | Impairs survival | asm.org |
| Virulence Gene Regulation | Downregulates hla via inhibiting MgrA binding | asm.org |
| In Vivo Efficacy | Reduces skin abscess size and improves survival in pneumonia model | asm.org |
Modulation of Bacterial Virulence Factors
Research indicates that this compound can modulate the expression of key virulence factors in S. aureus. It has been shown to interact with the global regulator MgrA, which controls the expression of a multitude of virulence genes. Specifically, this compound has been observed to downregulate the expression of the hla gene, which encodes for alpha-hemolysin, a potent toxin. This modulation occurs in a dose-dependent manner and is linked to the inhibition of MgrA binding to the hla promoter. Concurrently, it upregulates the expression of the MgrA-regulated gene spa, which codes for Protein A.
| Virulence Factor Gene | Effect of this compound | Implication |
| hla (alpha-hemolysin) | Downregulation | Reduction in toxin production |
| spa (Protein A) | Upregulation | Modulation of immune interaction |
Inhibition of Hemolytic Activity
A direct consequence of the downregulation of alpha-hemolysin is the significant inhibition of the hemolytic activity of S. aureus. This compound effectively reduces the ability of the bacteria to lyse red blood cells, a key process in the pathogenesis of S. aureus infections. This inhibitory effect has been consistently observed in a dose-dependent manner across various strains, including clinical isolates of both methicillin-susceptible S. aureus (MSSA) and MRSA.
Impact on Bacterial Cytotoxicity to Host Cells
This compound has been shown to significantly reduce the cytotoxicity of S. aureus towards host cells. In studies utilizing human bronchial epithelial cells (BEAS-2B), treatment with this compound led to a dose-dependent decrease in the release of lactate dehydrogenase (LDH), an indicator of cell damage, in the presence of S. aureus. This protective effect underscores its potential to mitigate tissue damage during an infection.
Impairment of Bacterial Survival within Host Macrophages
The compound has been found to impair the ability of S. aureus to survive within macrophages, which are key immune cells responsible for engulfing and clearing pathogens. Treatment with this compound resulted in a substantial reduction in the survival rate of S. aureus inside RAW264.7 macrophages. This suggests that this compound can enhance the immune-mediated clearance of the bacteria and diminish its capacity to evade the host's innate immune response.
Augmentation of Host Immune Responses (e.g., Neutrophil Chemotaxis)
Current research has highlighted the anti-inflammatory properties of this compound and its ability to modulate critical inflammatory signaling pathways. It has been noted to enhance the immune-mediated clearance of S. aureus by reducing its resistance to macrophage phagocytosis. In vivo studies have shown that this compound can decrease inflammation in the lungs in a pneumonia model. However, direct evidence specifically demonstrating the augmentation of neutrophil chemotaxis by this compound is not extensively detailed in the available research. The broader immunomodulatory effects suggest a potential influence on various aspects of the host immune response that warrants further investigation.
Anti-Biofilm Formation Mechanisms
While direct studies on the anti-biofilm mechanisms of this compound are limited, research on structurally related stilbenoids, such as resveratrol, provides insights into potential modes of action. Stilbenoids have been shown to inhibit biofilm formation in various bacteria by interfering with quorum sensing, the cell-to-cell communication system that regulates virulence and biofilm development. They can also reduce the expression of genes responsible for adhesion and the production of extracellular polymeric substances (EPS), which are crucial components of the biofilm matrix. For instance, resveratrol has been found to inhibit biofilm formation by reducing the gene expression of virulence factors like fimbriae and proteases involved in biofilm growth. Given the structural similarity, it is plausible that this compound may employ similar mechanisms to disrupt biofilm formation, although further specific research is required.
Metabolic Disorder Research
This compound has also been investigated for its potential role in managing metabolic disorders, particularly those related to glucose and lipid metabolism.
Studies in diabetic mouse models (db/db mice) have shown that this compound treatment can significantly improve insulin sensitivity and glucose tolerance. This is evidenced by reductions in postprandial levels of glucose, insulin, and free fatty acids. Mechanistically, these antidiabetic effects are attributed to favorable changes in adipose tissue, including a reduction in adipocyte diameter and improved insulin sensitivity within the fat tissue itself. Further cellular studies with 3T3-L1 cells indicate that this compound promotes the differentiation of preadipocytes by upregulating the activity of the master adipogenic regulator PPARγ and preventing its degradation.
Metabolomic studies in rats have provided further evidence of this compound's impact on metabolism. Rats administered this compound showed less body weight gain and exhibited cholesterol-lowering effects. These studies also suggest that this compound may have hepato-protective and neuro-protective activities.
| Parameter | Effect of this compound | Model System |
| Postprandial Glucose | Reduced | db/db mice |
| Postprandial Insulin | Reduced | db/db mice |
| Free Fatty Acid Levels | Reduced | db/db mice |
| Insulin Sensitivity | Improved | db/db mice |
| Glucose Tolerance | Improved | db/db mice |
| Adipocyte Diameter | Reduced | db/db mice |
| Body Weight Gain | Reduced | Sprague Dawley rats |
| Cholesterol Levels | Reduced | Sprague Dawley rats |
Anti-Obesity Effects
Preclinical studies suggest that this compound may play a role in managing obesity. In a study involving Sprague Dawley rats, those administered this compound showed a notable reduction in body weight gain compared to a control group nih.gov. This finding points to the potential anti-obesity effects of the compound nih.gov. The investigation highlighted this compound as one of several stilbenes with health-promoting activities, particularly in the context of obesity nih.gov. Further research continues to explore the mechanisms underlying these effects frontiersin.org.
| Model/Study Type | Key Findings | Reference |
|---|---|---|
| Sprague Dawley Rats | Showed reduced body weight gain after a two-week oral administration. | nih.gov |
Anti-Diabetic Potential
The anti-diabetic properties of this compound have been investigated in animal models of type 2 diabetes. In a study using diabetic db/db mice, treatment with this compound over five weeks led to significant improvements in key diabetic markers. The treatment markedly reduced postprandial levels of glucose, insulin, and free fatty acids nih.govnih.gov. Furthermore, it enhanced insulin sensitivity and glucose tolerance nih.govnih.gov.
The mechanism behind these effects appears to be linked to favorable changes in adipose tissue. This compound treatment was found to reduce the diameter of adipocytes and improve insulin sensitivity within this tissue nih.govnih.gov. In vitro studies using 3T3-L1 cells showed that this compound promotes the differentiation of preadipocytes by upregulating the activity of the master adipogenic regulator, Peroxisome proliferator-activated receptor gamma (PPARγ), and slowing its degradation nih.govnih.gov. Another study suggested that this compound may exert an anti-diabetic effect through enhanced glycolysis nih.gov.
| Model/Study Type | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Diabetic db/db Mice | Significantly reduced postprandial glucose, insulin, and free fatty acid levels. Improved insulin sensitivity and glucose tolerance. | Reduced adipocyte diameter; improved adipose insulin sensitivity. | nih.govnih.gov |
| 3T3-L1 Cells | Promoted preadipocyte differentiation. | Upregulated PPARγ activity and decelerated its proteasomal degradation. | nih.govnih.gov |
| Metabolomic Examination (Rats) | Suggested anti-diabetic effect through enhanced glycolysis. | Enhanced glycolysis. | nih.gov |
Cholesterol-Lowering Activities
This compound has demonstrated the ability to lower cholesterol levels in animal studies. Research conducted on Sprague Dawley rats showed that dietary administration of this compound resulted in significantly lower plasma total cholesterol levels compared to the control group nih.gov. This effect positions this compound, alongside other stilbenes like resveratrol, as a compound with potential benefits for cardiovascular health through the modulation of cholesterol nih.govpharmacophorejournal.com.
Other Investigated Biological Activities
Anti-Aging Potential
Preliminary evidence suggests that this compound may have anti-aging properties. A study observed that treatment with this compound led to an elevated level of spermidine nih.gov. Spermidine is a natural polyamine known for its anti-inflammatory effects, preservation of mitochondrial function, and prevention of stem cell senescence, all of which contribute to anti-aging benefits nih.gov. This finding indicates a potential pathway through which this compound may confer anti-aging effects nih.gov.
Hepato-protective Effects
This compound has been shown to exert protective effects on the liver. One study indicated that its hepato-protective mechanism may involve the upregulation of the pentose (B10789219) phosphate (B84403) pathway (PPP), which helps alleviate oxidative stress, and the tricarboxylic acid (TCA) cycle, which activates mitochondrial function nih.gov.
A more recent study demonstrated that this compound can alleviate acetaminophen (APAP)-induced liver injury nih.gov. In this model, this compound significantly mitigated liver damage by inhibiting apoptosis, oxidative stress, and inflammation nih.gov. Transcriptomic analysis of liver tissues suggested that these protective effects are likely mediated by the promotion of fatty acid oxidation nih.gov. Further pharmacological experiments confirmed that this compound treatment reduced triglyceride accumulation, increased ATP levels, and enhanced the expression of proteins associated with fatty acid oxidation, such as PPAR-α, PGC-1α, and CPT-1A nih.gov.
| Model/Study Type | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Hepatic Metabolomic Examination (Rats) | Exerted a hepato-protective effect. | Upregulation of the pentose phosphate pathway (PPP) and tricarboxylic acid (TCA) cycle. | nih.gov |
| Acetaminophen-Induced Liver Injury (Mice) | Mitigated liver injury by inhibiting apoptosis, oxidative stress, and inflammation. Reduced triglyceride accumulation. | Promotion of fatty acid oxidation; enhanced expression of PPAR-α, PGC-1α, and CPT-1A. | nih.gov |
Nephro-protective Effects
While stilbene derivatives, as a class, have been noted for their potential pharmacological properties, including nephro-protection in preclinical studies, specific and detailed research focusing solely on the nephro-protective effects of this compound is limited in the available scientific literature nih.gov. The protective effects of related compounds like resveratrol against various forms of kidney injury have been more extensively documented nih.gov. Further investigation is required to specifically elucidate the potential nephro-protective mechanisms and efficacy of this compound.
Anti-Allergic Effects
This compound, a stilbene compound, has demonstrated notable anti-allergic effects, primarily through its potent anti-inflammatory properties. Allergic reactions are driven by an immune response that leads to the release of inflammatory mediators. Research indicates that this compound can effectively suppress this response by modulating key signaling pathways and reducing the production of pro-inflammatory cytokines.
Studies on human airway epithelial cells have shown that this compound can inhibit the release of interleukin-6 (IL-6) and chemokine (C-X-C motif) ligand 8 (CXCL8), both of which are crucial mediators in allergic airway inflammation news-medical.net. The inhibitory concentration (IC50) values for this compound were found to be at least twofold lower than those of resveratrol, a well-known stilbenoid, indicating superior potency news-medical.net. This anti-inflammatory action is achieved by reducing the activation of critical transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) news-medical.net.
Furthermore, this compound has been shown to suppress the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway news-medical.net. This is significant because this pathway is often insensitive to corticosteroids, which are common anti-inflammatory treatments for allergic conditions news-medical.net. By targeting this pathway, this compound presents a mechanism of action that is independent of corticosteroids. Additional research has confirmed its ability to inhibit the expression of IL-6 and IL-8 induced by tumor necrosis factor-alpha (TNF-α) in fibroblast-like synoviocytes, further highlighting its role in downregulating inflammatory cytokine production.
The anti-allergic potential of polyphenols like this compound is also linked to their ability to influence immune cell functions and modulate the process of allergic sensitization by interacting with proteins nih.gov. By inhibiting the release of mediators from cells like mast cells, they can help alleviate the symptoms of an allergic reaction.
Table 1: Summary of Research Findings on the Anti-Allergic Effects of this compound
| Cell Type/Model | Stimulant | Key Findings | Mechanism of Action |
|---|---|---|---|
| Primary Human Airway Epithelial Cells | Interleukin-1β (IL-1β) | Concentration-dependent inhibition of IL-6 and CXCL8 release. | Reduced activation of NF-κB and AP-1; Suppression of the PI3K/Akt/FoxO3A pathway. news-medical.net |
| A549 Epithelial Cells | Interleukin-1β (IL-1β) | Demonstrated superior anti-inflammatory effects compared to resveratrol. | Suppression of the corticosteroid-insensitive PI3K/Akt pathway. news-medical.net |
| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA FLS) | Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of TNF-α-induced IL-6 and IL-8 expression. | Attenuation of pathological behaviors by targeting FDPS-mediated phosphorylation of AKT and ERK1/2 pathways. |
Antiviral Activities
The antiviral properties of this compound have been noted in scientific literature, although detailed in-depth studies are less common than for its other biological activities nih.gov. General reviews of its pharmacological profile list antiviral effects as one of its potential therapeutic benefits nih.gov.
One specific study has noted that this compound exhibited activity against the SARS-CoV-2 virus in infected Vero cells. However, comprehensive data from extensive studies detailing the specific mechanisms of action, the full spectrum of viruses it may be effective against, and its efficacy in various models are not widely available in published research. Therefore, while there is an indication of antiviral potential, further dedicated research is required to fully characterize and confirm these activities. Due to the limited availability of detailed research findings, a data table for this section cannot be provided at this time.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Resveratrol |
| Interleukin-6 (IL-6) |
| Chemokine (C-X-C motif) ligand 8 (CXCL8) |
| Interleukin-8 (IL-8) |
Molecular and Cellular Mechanisms of Isorhapontigenin Action
Signaling Pathway Modulation
Isorhapontigenin has been shown to significantly modulate critical signaling pathways that are integral to cell survival, proliferation, and inflammation. Its regulatory actions on the PI3K/Akt and NF-κB pathways are central to its molecular mechanism.
The PI3K/Akt pathway is a pivotal signaling cascade that governs a multitude of cellular processes. This compound has demonstrated the ability to differentially regulate this pathway and its downstream effectors, including the Forkhead box O (FOXO) proteins, Glycogen Synthase Kinase-3 beta (GSK-3β), and the mammalian Target of Rapamycin (mTOR).
This compound can inhibit the PI3K/Akt signaling pathway, which in turn affects the activity of the Forkhead box O3a (FoxO3a) transcription factor. The PI3K/Akt pathway is a canonical regulator of FOXO proteins researchgate.net. Akt, when activated, phosphorylates FOXO proteins, leading to their export from the nucleus and subsequent inactivation researchgate.net.
Research indicates that this compound can inhibit the phosphorylation of Akt researchgate.netmdpi.com. This inhibition prevents the inactivation of FOXO transcription factors. For instance, studies have shown that this compound's inhibition of Akt phosphorylation leads to the inhibition of FOXO1 phosphorylation. As a result, dephosphorylated FOXO1 translocates to the nucleus, where it can activate pro-apoptotic proteins mdpi.com. This mechanism suggests that by suppressing Akt activity, this compound promotes the nuclear localization and transcriptional activity of FOXO proteins like FoxO3a, which are typically suppressed in the presence of active PI3K/Akt signaling researchgate.netnih.gov.
In contrast to its inhibitory effects in some contexts, this compound has also been found to activate the PI3K/Akt/GSK-3β pathway in specific cellular environments nih.gov. Glycogen synthase kinase-3β (GSK-3β) is a downstream target of Akt. The activation of Akt leads to the inhibitory phosphorylation of GSK-3β, thereby inactivating it nih.govmdpi.com. Studies have demonstrated that this compound can alleviate certain cellular dysfunctions by activating the PI3K/Akt/GSK-3β pathway nih.gov. This activation suggests a context-dependent mechanism where this compound can promote cell survival and mitigate pathology through the modulation of this specific signaling axis.
The mammalian target of rapamycin (mTOR) is a critical downstream effector of the PI3K/Akt pathway, forming two distinct complexes: mTORC1 and mTORC2 nih.govfrontiersin.org. Akt can activate mTORC1, which in turn regulates cell growth and proliferation nih.govfrontiersin.org. Given that this compound has been observed to inhibit the phosphorylation of Akt in cancer cells, it modulates the downstream mTOR pathway mdpi.com. By inhibiting Akt activation, this compound can disrupt the signals that lead to mTORC1 activation, thereby influencing cellular processes like proliferation and protein synthesis that are controlled by mTOR mdpi.comnih.gov.
Table 1: this compound's Effect on the PI3K/Akt Pathway and its Downstream Effectors
| Pathway Component | Effect of this compound | Outcome |
|---|---|---|
| Phosphoinositide 3-Kinase (PI3K)/Akt | Inhibition of Akt phosphorylation researchgate.netmdpi.com | Downregulation of downstream signaling |
| Forkhead box O3a (FoxO3a) | Promotes nuclear translocation mdpi.com | Activation of FOXO target genes |
| Glycogen Synthase Kinase-3 beta (GSK-3β) | Activation of the pathway nih.gov | Inhibitory phosphorylation of GSK-3β |
| mammalian Target of Rapamycin (mTOR) | Modulation via Akt inhibition mdpi.com | Disruption of mTOR-mediated cell growth |
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of NF-κB (IκB) proteins, most notably IκBα semanticscholar.orgfrontiersin.org. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This degradation frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes frontiersin.orgnih.govfrontiersin.org.
Research has shown that this compound is an effective inhibitor of the NF-κB pathway semanticscholar.org. Specifically, in inflammatory macrophages, this compound significantly reduces the phosphorylation and subsequent degradation of IκBα semanticscholar.org. By preventing the degradation of IκBα, this compound ensures that NF-κB remains sequestered in the cytoplasm. This action effectively blocks the nuclear translocation of the p65 subunit of NF-κB, thereby attenuating the expression of inflammation-related genes semanticscholar.org.
Table 2: this compound's Impact on the NF-κB Signaling Pathway
| Target Protein | Effect of this compound | Consequence |
|---|---|---|
| IκBα Phosphorylation | Inhibited semanticscholar.org | IκBα is stabilized |
| IκBα Degradation | Suppressed semanticscholar.org | IκBα remains bound to NF-κB |
| p65 (NF-κB subunit) | Nuclear translocation is decreased semanticscholar.org | Reduced transcription of inflammatory genes |
Nuclear Factor-kappa B (NF-κB) Pathway Inhibition
Inhibition of IKKβ Activity
IκB kinase β (IKKβ) is a critical enzyme in the canonical Nuclear Factor-κB (NF-κB) signaling pathway, which regulates immune responses, inflammation, and cell survival. The activation of IKKβ leads to the phosphorylation and subsequent degradation of IκBα, an inhibitory protein. This process allows NF-κB transcription factors to translocate to the nucleus and activate the expression of target genes.
Inhibitors of IKKβ can block this cascade by preventing the phosphorylation of IκBα. scbt.com This is often achieved by competing with ATP for the binding site in the kinase domain of IKKβ. scbt.com Research indicates that this compound suppresses NF-κB activation, suggesting an interaction with this pathway. selleck.co.jp While direct, specific inhibition of IKKβ's catalytic activity by this compound requires further elucidation, its role in suppressing the broader NF-κB pathway points to a significant regulatory function at or upstream of IκBα phosphorylation.
Mitogen-Activated Protein Kinase (MAPK) Pathway Suppression
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis. This compound has been shown to regulate several key branches of the MAPK family, including Erk1/2, JNK, and p38.
Regulation of Erk1/2 Signaling
Extracellular signal-regulated kinases 1 and 2 (Erk1/2), also known as p42/44 MAP kinases, are central to the regulation of cell proliferation and survival. Research demonstrates that this compound can significantly inhibit the activation of this pathway.
In a study using bovine aortic smooth muscle cells (BASMCs), stimulation with oxidized low-density lipoprotein (oxLDL) led to a marked phosphorylation of Erk1/2. nih.gov Pre-incubation with this compound significantly inhibited this oxLDL-induced phosphorylation. nih.gov This inhibitory effect on the Erk pathway was associated with a reduction in cell proliferation, suggesting that this compound's anti-mitogenic effects are mediated, at least in part, through the suppression of Erk1/2 signaling. nih.gov
| Cell Line | Stimulus | Key Finding | Reference |
| Bovine Aortic Smooth Muscle Cells (BASMCs) | Oxidized low-density lipoprotein (oxLDL) | This compound significantly inhibited the phosphorylation of p42/44 MAP kinases (Erk1/2). | nih.gov |
Modulation of JNK Signaling
The c-Jun N-terminal kinase (JNK) pathway is another major branch of the MAPK cascade, primarily associated with cellular responses to stress, inflammation, and apoptosis. This compound has been found to inhibit this pathway through multiple mechanisms.
One key mechanism involves the upregulation of MAP Kinase Phosphatase-1 (MKP-1). This compound treatment has been shown to increase the stability of MKP-1 mRNA, leading to higher protein expression. MKP-1, in turn, dephosphorylates and deactivates JNK. Furthermore, this compound can also deactivate MKK7, an upstream kinase responsible for activating JNK. This dual action leads to the effective suppression of the JNK signaling cascade.
Effects on p38 MAPK
The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, playing a significant role in inflammation and apoptosis. mdpi.com The activation of p38 MAPK signaling has been implicated in chronic pain and cellular injury. mdpi.com While the direct effects of this compound on p38 are still being fully characterized, related compounds have shown inhibitory activity. For instance, isorhamnetin-3-O-glucuronide, a flavonoid glycoside, was found to attenuate the lipopolysaccharide (LPS)-induced activation of p38 in macrophage cells. nih.gov Studies on other natural compounds, like deoxybouvardin, have shown that increased phosphorylation of p38 MAPK can contribute to apoptosis in cancer cells, highlighting the pathway's importance as a therapeutic target. mdpi.com
Activator Protein-1 (AP-1) Pathway Inhibition
Activator Protein-1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, and cellular stress. It typically functions as a dimer composed of proteins from the Jun and Fos families. The AP-1 pathway is heavily influenced by MAPK signaling, particularly the JNK pathway.
Research has demonstrated that this compound treatment can significantly block AP-1 transactivation in a dose-dependent manner. This inhibition is a direct consequence of its effects on upstream signaling cascades, most notably the suppression of JNK activation. By preventing the activation of JNK, this compound blocks the subsequent phosphorylation and activation of c-Jun, a primary component of the AP-1 complex.
Influence on c-Fos and c-Jun Expression
The activity of the AP-1 transcription factor is critically dependent on its components, primarily the proteins c-Jun and c-Fos. This compound exerts a specific influence on these components, particularly on the post-translational modification of c-Jun.
In studies examining the effects of this compound, a significant reduction in the phosphorylation of c-Jun at key residues (Ser63 and Ser73) was observed in nuclear protein extracts. This inhibition of phosphorylation is crucial as it prevents the activation of c-Jun. Interestingly, this compound did not affect the total protein expression of c-Jun. Furthermore, the same studies noted no significant suppression of c-Fos expression following this compound treatment. This suggests a highly specific mechanism of action, where this compound targets the activation of c-Jun via phosphorylation rather than altering the expression levels of the AP-1 components themselves.
| Target Protein | Effect of this compound | Mechanism |
| c-Jun | Decreased phosphorylation at Ser63 and Ser73 | Inhibition of the upstream JNK signaling pathway. |
| c-Jun | No significant change in total protein expression | N/A |
| c-Fos | No significant suppression of expression | N/A |
Protein Kinase C epsilon (PKCε)/Nrf2/HO-1 Pathway Activation
This compound has been shown to provide neuroprotective effects by activating the Protein Kinase C epsilon (PKCε)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway. This activation helps to mitigate oxidative damage, for instance, during cerebral ischemia-reperfusion injury. nih.govnih.govnih.gov Studies have demonstrated that while this compound treatment does not alter the expression of PKCε itself, it does increase its phosphorylation, a key step in its activation. nih.gov The subsequent activation of this pathway is crucial for the compound's antioxidant effects. nih.govnih.gov
Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). mdpi.comresearchgate.net Upon activation of the PKCε pathway by this compound, PKCε directly phosphorylates Nrf2. nih.gov This phosphorylation event causes Nrf2 to dissociate from the Keap1-Nrf2 complex. nih.gov Once freed, Nrf2 translocates from the cytosol into the nucleus. nih.govnih.gov This nuclear translocation is a critical step, as it allows Nrf2 to bind to Antioxidant Response Elements (AREs) in the promoter regions of various target genes, thereby initiating the transcription of a suite of cytoprotective and antioxidant enzymes. mdpi.comresearchgate.net The neuroprotective effects of this compound can be nullified by knocking down PKCε, which in turn blocks the this compound-induced nuclear translocation of Nrf2. nih.govnih.gov
One of the key downstream targets of Nrf2 activation is the gene encoding for Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme. nih.govmdpi.com Following its translocation to the nucleus, Nrf2 binds to the ARE in the HMOX1 gene promoter, leading to a significant increase in HO-1 expression. nih.govnih.gov HO-1 plays a vital role in cellular defense against oxidative stress by catalyzing the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective properties. mdpi.com Studies have confirmed that treatment with this compound significantly increases the expression of HO-1. nih.govnih.gov Furthermore, the neuroprotective effects of this compound are diminished when HO-1 expression is knocked down using siRNA, indicating that the upregulation of HO-1 is a crucial component of this compound's mechanism of action within the PKCε/Nrf2/HO-1 pathway. nih.govnih.gov
Sphingosine Kinase (SPHK) Inhibition and Tubulin Stabilization Pathways
This compound has been identified as an inhibitor of sphingosine kinases (SPHK), enzymes that play a critical role in cancer cell proliferation, survival, and drug resistance. nih.gov By targeting SPHK, this compound can influence downstream signaling pathways that regulate cell growth and the cytoskeletal structure.
Research has demonstrated that this compound can inhibit the activity of both SPHK1 and SPHK2. nih.gov The anti-cancer effects of this compound are, at least in part, regulated by the inhibition of these kinases. nih.govmdpi.com Gene silencing studies, where SPHK1 and SPHK2 are knocked down, have provided insight into the downstream consequences of their inhibition. Silencing of SPHK1 and/or SPHK2 has been shown to increase oxidative stress and induce cell death in breast cancer cell lines. nih.govnih.govmdpi.com Furthermore, co-treatment of SPHK1/2 knockdown cells with this compound dramatically enhances cell death and growth arrest, suggesting a synergistic effect. nih.gov These findings indicate that the inhibition of SPHK1/2 by this compound leads to a cascade of events culminating in the suppression of cancer cell growth and survival. nih.gov
This compound's interaction with the SPHK pathway also extends to the regulation of tubulin dynamics. Microtubules, which are polymers of α- and β-tubulin, are essential for cell division and the maintenance of cell structure. mdpi.com Contrary to promoting stabilization, studies have shown that this compound inhibits tubulin polymerization, leading to tubulin destabilization. nih.govmdpi.com This effect is considered a key aspect of its anti-cancer mechanism. mdpi.com By inhibiting the expression of tubulin, this compound effectively hinders the formation of microtubules. mdpi.com This disruption of the microtubule network leads to cell cycle arrest and the induction of cell death. nih.govmdpi.com The inhibition of SPHK by this compound appears to be linked to this regulation of tubulin polymerization. nih.govmdpi.com
Neural precursor cell expressed developmentally downregulated 9 (NEDD9) Signaling Modulation
This compound has been shown to modulate the signaling of Neural precursor cell expressed developmentally downregulated 9 (NEDD9), a scaffolding protein involved in cellular processes critical for tumorigenesis and metastasis, such as cell migration and invasion. nih.govresearchgate.net In certain cancer models, NEDD9 is found to be upregulated. researchgate.net this compound treatment can counteract this by decreasing both the mRNA and protein levels of NEDD9. nih.gov This modulation of NEDD9 signaling is part of a broader mechanism through which this compound inhibits malignant cell transformation, proliferation, migration, and invasion. nih.gov The effect of this compound on NEDD9 is also linked to the upregulation of the long non-coding RNA Maternally Expressed Gene 3 (MEG3), which can, in turn, reduce NEDD9 levels. nih.gov
Downregulation of NEDD9 Protein Levels
Research has demonstrated that this compound treatment can effectively suppress the proliferation, migration, and invasion of malignantly transformed cells. frontiersin.org A key mechanism underlying these effects is the downregulation of Neural Precursor Cell Expressed Developmentally Downregulated 9 (NEDD9). frontiersin.orgnih.gov Studies in Cr(VI)-transformed cells revealed that this compound treatment decreased both the mRNA and protein levels of NEDD9. frontiersin.org NEDD9 is a scaffolding protein that plays a crucial role in tumorigenesis and metastasis by coordinating signaling cascades that control cell migration and invasion. nih.govresearchgate.net By reducing NEDD9 levels, this compound disrupts these processes. This is further supported by findings that this compound treatment also leads to an increase in E-Cadherin and a decrease in Slug, proteins critically involved in the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. frontiersin.org
Impact on Hypoxia-Inducible Factor-1α (HIF-1α)
This compound also influences the cellular response to low oxygen conditions, or hypoxia, by modulating the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. Whole transcriptome profiling of this compound-treated bladder cancer cells has shown that the compound suppresses genes associated with HIF-1α signaling. nih.gov HIF-1α is a master transcriptional regulator that allows cancer cells to adapt to hypoxic tumor microenvironments, which is crucial for their survival, metabolic reprogramming, and angiogenesis. nih.gov By inhibiting HIF-1α signaling, this compound can interfere with the metabolic shift towards glycolysis that is characteristic of many cancer cells, thereby hindering their growth and function. nih.gov This inhibitory action on HIF-1α signaling is a significant aspect of this compound's anti-cancer properties. nih.gov
Regulation of β-Catenin Activation
The Wnt/β-catenin signaling pathway is fundamental in cell development and is often dysregulated in cancer. This compound has been found to inhibit the activation of β-catenin. frontiersin.org In Cr(VI)-transformed cells, where β-catenin is activated, treatment with this compound led to a reduction in this activation. frontiersin.orgnih.gov In its active state, β-catenin translocates to the nucleus and acts as a transcriptional coactivator for genes involved in cell proliferation and survival. dntb.gov.uanih.gov By reducing its activation, this compound can curtail the pro-tumorigenic effects driven by this pathway. This action is linked to its modulation of the MEG3/NEDD9 signaling axis, as either overexpression of the tumor suppressor MEG3 or knockdown of NEDD9 has been shown to inhibit β-catenin activation. frontiersin.org
Sestrin 2 and Beclin 1 Dependent Pathways
This compound is a notable inducer of autophagy, a cellular recycling process that can have both pro-survival and pro-death roles in cancer. The compound's influence on autophagy is mediated through specific, nuanced pathways.
Induction of Autophagy
Studies in human bladder cancer cells have shown that this compound treatment at sublethal doses effectively induces autophagy. researchgate.net This autophagic response contributes to the inhibition of anchorage-independent growth of these cancer cells. researchgate.net Significantly, the induction of autophagy by this compound is dependent on Sestrin 2 (SESN2) but occurs independently of Beclin 1 (BECN1), a commonly involved autophagy-related protein. researchgate.net this compound treatment leads to a significant transcriptional induction of SESN2. researchgate.net This occurs via a MAPK8/JNK1-dependent mechanism, where this compound triggers the activation of the transcription factor JUN, which then binds to the SESN2 promoter region. researchgate.net Sestrin 2 itself is a stress-inducible protein, and its expression is often downregulated in bladder cancer tissues compared to normal tissues. researchgate.net
| Pathway Component | Role in this compound-Induced Autophagy | Research Finding |
| Sestrin 2 (SESN2) | Essential mediator | This compound transcriptionally induces SESN2, and this is crucial for the subsequent autophagic response. researchgate.net |
| Beclin 1 (BECN1) | Not required | The autophagy induction by this compound proceeds in a Beclin 1-independent manner. researchgate.net |
| MAPK8/JNK1 | Upstream activator | This kinase pathway is activated by this compound to phosphorylate and activate JUN. researchgate.net |
| JUN | Transcription factor | Activated JUN binds to the SESN2 promoter, driving its expression. researchgate.net |
Multiple Gene Regulator A (MgrA) Regulatory Network Disruption
Beyond its effects on human cells, this compound has demonstrated significant activity against bacteria, specifically by targeting key regulatory networks that control virulence.
Inhibition of MgrA-DNA Binding
This compound has been identified as a potent inhibitor of the Multiple gene regulator A (MgrA) in Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov MgrA is a global transcriptional regulator that controls the expression of numerous virulence factors. This compound disrupts this regulatory network by directly interfering with the ability of the MgrA protein to bind to the promoter regions of its target genes, such as the alpha-hemolysin gene (hla). Fluorescence anisotropy and electrophoretic mobility shift assays have confirmed that this compound inhibits MgrA-DNA binding in a dose-dependent manner, with a reported IC₅₀ value of 27.97 µg/mL. nih.gov This inhibitory action modulates bacterial virulence pathways without having a direct bactericidal effect, representing a promising anti-virulence strategy. nih.gov
| Parameter | Value/Observation | Method of Determination |
| Target | Multiple gene regulator A (MgrA) | Fluorescence Anisotropy Assays nih.gov |
| Effect | Inhibition of MgrA-DNA binding | Electrophoretic Mobility Shift Assays |
| IC₅₀ | 27.97 µg/mL | Fluorescence Anisotropy Measurements nih.gov |
| Mechanism | Direct interaction with MgrA protein | Thermal Shift Assays |
| Outcome | Attenuation of S. aureus virulence | in vitro and in vivo models nih.gov |
Direct Interaction with MgrA Protein
This compound has been identified as a direct inhibitor of the Multiple gene regulator A (MgrA) in Staphylococcus aureus. mdpi.comnih.gov MgrA is a key global regulator that controls the expression of numerous virulence factors in this bacterium. mdpi.comnih.gov The interaction between this compound and MgrA is direct and influences the protein's function rather than the expression of its corresponding mRNA. cabidigitallibrary.org
Several biophysical and computational methods have confirmed this direct binding. Thermal shift assays (TSA) demonstrated that this compound directly interacts with the MgrA protein, causing a decrease in its melting temperature (Tm). mdpi.comnih.govcabidigitallibrary.org Specifically, in the presence of 50 µM this compound, the Tm of MgrA decreased from 42.68°C to 39.62°C. nih.govcabidigitallibrary.org Another study observed a shift in the ΔTm value of approximately 2°C. frontiersin.org Further evidence comes from electrophoretic mobility shift assays (EMSA), which showed that this compound dose-dependently inhibits the binding of the MgrA protein to the promoter of the hla gene, a key virulence factor. mdpi.comnih.gov Fluorescence quenching experiments calculated a binding constant (KA) of 7.64 × 10^4 L/mol, indicating a strong interaction. frontiersin.org
Molecular docking studies have provided insights into the nature of this interaction, suggesting that this compound binds to the active sites of the MgrA protein through hydrogen bonds and hydrophobic forces, with a calculated binding energy of -6.50 kcal/mol. nih.govcabidigitallibrary.org This direct binding and subsequent inhibition of MgrA activity lead to the downregulation of virulence factors, presenting a novel approach to attenuating S. aureus pathogenicity. mdpi.comnih.gov
| Experimental Method | Finding | Source |
|---|---|---|
| Thermal Shift Assay (TSA) | Decreased MgrA melting temperature (Tm) from 42.68°C to 39.62°C in the presence of 50 µM this compound. | nih.govcabidigitallibrary.org |
| Electrophoretic Mobility Shift Assay (EMSA) | Dose-dependently inhibited the binding of MgrA to the hla promoter. | mdpi.comnih.gov |
| Fluorescence Quenching | Calculated binding constant (KA) of 7.64 × 104 L/mol. | frontiersin.org |
| Molecular Docking | Binding energy of -6.50 kcal/mol, with interactions via hydrogen bonds and hydrophobic forces. | nih.govcabidigitallibrary.org |
Regulation of Gene Expression and Protein Levels
This compound exerts significant control over cellular function by modulating the expression of a wide array of genes and the levels of their corresponding proteins.
Differentially Expressed Genes (DEGs) Analysis
Whole transcriptome analysis of human T24 bladder cancer cells treated with this compound has provided a global view of its impact on gene expression. nih.gov In one study, treatment with 20 µM of this compound for 24 hours resulted in the identification of 1047 differentially expressed genes (DEGs). nih.gov Of these, a significant portion were either downregulated or upregulated, indicating a massive shift in the cellular transcriptome. nih.gov
Functional annotation and pathway analysis of these DEGs revealed that this compound treatment affects genes associated with critical cancer-related processes, including cell movement, migration, invasion, metabolism, proliferation, and angiogenesis. nih.gov Key targets identified include genes related to the tumor microenvironment and the actin cytoskeleton. nih.gov Furthermore, this compound was found to rewire cancer metabolism by inhibiting HIF1α signaling and glycolysis. nih.gov
| Cell Line | Total DEGs | Downregulated Genes | Upregulated Genes | Source |
|---|---|---|---|---|
| Human T24 Bladder Cancer Cells | 1047 | 596 | 451 | nih.gov |
Altering DNA Methylation Patterns
DNA methylation is a fundamental epigenetic mechanism that controls gene expression, and its dysregulation is implicated in various diseases. mdpi.comnih.gov Dietary phytochemicals have been shown to remodel DNA methylation patterns, often by inhibiting DNA methyltransferase (DNMT) enzymes. mdpi.comfrontiersin.org While this is an established mechanism for many natural compounds, specific studies demonstrating that this compound directly alters DNA methylation patterns or inhibits DNMTs are not extensively available. The potential for this compound to act as an epigenetic modulator through this pathway is plausible given its structural similarity to other polyphenols with known effects on DNA methylation, but this requires direct experimental confirmation. frontiersin.org
Effects on Cellular Processes
This compound directly influences key cellular processes, most notably the regulation of the cell cycle, by targeting essential checkpoint proteins.
Cell Cycle Regulation and Checkpoint Proteins
A primary mechanism of this compound's anti-cancer activity is its ability to induce cell cycle arrest, thereby inhibiting cancer cell proliferation. mdpi.comnih.gov Studies across various cancer cell lines, including breast and bladder cancer, have consistently shown that this compound treatment leads to arrest in the G0/G1 and G2/M phases of the cell cycle. mdpi.comnih.gov
This cell cycle arrest is achieved through the significant downregulation of key regulatory proteins. This compound treatment dramatically reduces the expression of several cyclins, including Cyclin D1, Cyclin E, and Cyclin A. mdpi.comnih.gov Cyclin D1, a critical protein for the G1-to-S phase transition, is a particularly prominent target. nih.govnih.gov this compound has been shown to downregulate Cyclin D1 at the transcriptional level. nih.govnih.gov
In addition to cyclins, this compound also inhibits the activity of cyclin-dependent kinases (CDKs), which partner with cyclins to drive the cell cycle forward. mdpi.com Clear inhibition of CDK1 and CDK2 has been observed following treatment. mdpi.com The downregulation of these cyclin and CDK proteins prevents the phosphorylation of key substrates, such as the retinoblastoma protein (pRb), ultimately halting cell cycle progression and inhibiting anchorage-independent growth of cancer cells. nih.gov
| Affected Protein | Observed Effect | Cell Cycle Phase | Source |
|---|---|---|---|
| Cyclin D1 | Downregulation | G0/G1 | mdpi.comnih.govnih.gov |
| Cyclin E | Downregulation | G1/S | mdpi.com |
| Cyclin A | Downregulation | S, G2/M | mdpi.com |
| CDK1 (cdc2) | Inhibition | G2/M | mdpi.com |
| CDK2 | Inhibition | G1/S | mdpi.com |
Apoptosis Induction Mechanisms
This compound has been identified as a potent inducer of apoptosis, the process of programmed cell death, in various pathological cell types. Its mechanisms of action are multifaceted, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. The compound modulates the expression and activity of key regulatory proteins within these cascades, leading to the systematic dismantling of the cell.
The intrinsic pathway is primarily initiated by this compound through the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. It has been shown to downregulate the expression of anti-apoptotic members, such as Bcl-2 and Bcl-xL, while simultaneously upregulating pro-apoptotic members like Bcl-2-associated X protein (Bax) and Bcl-2 homologous antagonist/killer (Bak). This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytosol. Once in the cytoplasm, cytochrome c associates with apoptotic protease-activating factor 1 (Apaf-1) and procaspase-9 to form the apoptosome, which in turn activates caspase-9, the initiator caspase of the mitochondrial pathway.
Concurrently, this compound can trigger the extrinsic pathway. This involves the upregulation of death receptors, such as Fas and tumor necrosis factor receptor (TNFR), on the cell surface. The engagement of these receptors by their respective ligands (e.g., FasL, TNF-α) leads to the recruitment of adaptor proteins like Fas-associated death domain (FADD), which then recruits and activates procaspase-8.
Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7. These activated proteases are responsible for cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies. Furthermore, this compound has been observed to influence crucial signaling pathways, such as the MAPK/PI3K pathway, which can further sensitize cells to apoptotic stimuli.
Inhibition of Cell Proliferation Pathways
This compound exerts significant anti-proliferative effects by targeting key signaling pathways that govern the cell cycle. Progression through the cell cycle is a tightly regulated process controlled by cyclins and cyclin-dependent kinases (CDKs). This compound has been shown to induce cell cycle arrest, often at the G0/G1 or G2/M phase, by modulating the levels and activity of these critical regulators.
One of the primary mechanisms involves the inhibition of signaling cascades such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are frequently hyperactivated in proliferative diseases and transmit extracellular growth signals to the cell cycle machinery. This compound can suppress the phosphorylation and subsequent activation of key components of these pathways, including extracellular signal-regulated kinase (ERK1/2) and Akt. nih.govnih.gov
The inhibition of these upstream signals leads to downstream consequences for cell cycle proteins. Research indicates that this compound treatment results in the downregulation of Cyclin D1, a key regulator of the G1 phase of the cell cycle. nih.govmdpi.com Reduced Cyclin D1 levels prevent the formation of active Cyclin D1-CDK4/6 complexes, which are necessary for the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby halting cell cycle progression. In some contexts, this compound also affects the expression of CDK inhibitors, further contributing to cell cycle arrest.
| Cell Line | Pathway Affected | Key Molecules Modulated | Outcome |
| Bovine Aortic Smooth Muscle Cells | ERK1/2 MAPK Pathway | ↓ Phosphorylation of p42/44 MAP kinases | Inhibition of oxLDL-induced cell proliferation nih.gov |
| Human Lung Cancer Cells | NEDD9 Signaling | ↓ Cyclin D1, ↓ Ki67 | Suppression of cell proliferation mdpi.com |
| Various Cancer Cell Lines | MAPK/PI3K, STAT1 | ↓ Cyclin D1 | Inhibition of cell proliferation nih.gov |
Interactive Table: Research Findings on this compound's Inhibition of Cell Proliferation.
Suppression of Cell Migration and Invasion Mechanisms
The capacity of this compound to inhibit cell migration and invasion is critical to its potential utility and is achieved through the modulation of several signaling networks. A key target is the Neural precursor cell expressed developmentally downregulated 9 (NEDD9) protein, a scaffolding protein implicated in tumorigenesis and metastasis. acs.org In non-small-cell lung cancer cells and chromium-transformed bronchial epithelial cells, this compound treatment has been shown to decrease the expression of NEDD9 at both the mRNA and protein levels. mdpi.comacs.org The downregulation of NEDD9 leads to a subsequent reduction in the migratory and invasive capabilities of these cells. acs.orgfrontiersin.org
Furthermore, this compound influences the process of epithelial-mesenchymal transition (EMT), a cellular program that endows epithelial cells with migratory and invasive properties. The compound has been observed to increase the expression of epithelial markers while decreasing mesenchymal markers. For instance, in bladder cancer cells, this compound's inhibitory effects on migration and invasion are dependent on Sestrin 2 and Beclin 1. nih.govfrontiersin.org Knockdown of either of these proteins was found to increase levels of the mesenchymal markers N-cadherin and vimentin, an effect that is counteracted by this compound in wildtype cells. nih.govfrontiersin.org
The inhibitory action of this compound on invasion is also linked to its ability to decrease the activity of matrix metalloproteinases (MMPs), such as MMP-2, which are enzymes responsible for degrading the extracellular matrix, a crucial step for cell invasion. nih.gov In bladder cancer, this compound has been shown to inhibit stem cell-like properties and invasivity by specifically attenuating the expression of CD44, a cell-surface glycoprotein involved in cell-cell and cell-matrix interactions. mdpi.com
Anti-Angiogenesis Mechanisms
This compound has demonstrated the ability to inhibit angiogenesis, the formation of new blood vessels from pre-existing ones, which is a vital process for the growth and metastasis of tumors. Its anti-angiogenic effects are mediated through the targeting of key molecules and signaling pathways involved in vascular development.
A significant mechanism through which this compound exerts its anti-angiogenic activity is by downregulating the expression of NEDD9. mdpi.comacs.org Studies have shown that NEDD9 positively regulates angiogenesis, and treatment with this compound reduces NEDD9 protein levels in human lung cancer cells, leading to a reduction in angiogenesis. mdpi.comacs.org
Moreover, this compound suppresses the activity of hypoxia-inducible factor-1α (HIF-1α), a master transcriptional regulator of the cellular response to hypoxia. mdpi.comacs.org Under hypoxic conditions, often found in the core of solid tumors, HIF-1α stabilization leads to the transcription of numerous pro-angiogenic genes, most notably vascular endothelial growth factor (VEGF). By reducing the protein levels of HIF-1α, this compound effectively curtails the production of VEGF and other factors essential for the proliferation, migration, and tube formation of endothelial cells. acs.orgfrontiersin.orgmdpi.com The compound also interferes with β-Catenin activation, another pathway implicated in aberrant cell signaling and angiogenesis, through the downregulation of NEDD9. acs.org
| Cell/Model System | Key Target/Pathway | Observed Effect | Reference |
| Human Lung Cancer Cells | NEDD9 Signaling | Reduced angiogenesis | mdpi.comacs.orgfrontiersin.org |
| Human Lung Cancer Cells | HIF-1α Pathway | Reduced HIF-1α protein levels | mdpi.comacs.org |
| Human Lung Cancer Cells | β-Catenin Pathway | Reduced activation of β-Catenin | acs.org |
Interactive Table: Summary of Anti-Angiogenesis Mechanisms of this compound.
Modulation of Immune Cell Activation (e.g., Microglia)
This compound has been shown to modulate the activation state of microglia, the resident immune cells of the central nervous system. Chronic or excessive microglial activation contributes to neuroinflammation, a key factor in the pathogenesis of various neurodegenerative diseases. This compound exerts anti-inflammatory effects by influencing microglial polarization and inhibiting pro-inflammatory signaling pathways.
Microglia can exist in different activation states, broadly categorized as the classical pro-inflammatory (M1) phenotype and the alternative anti-inflammatory (M2) phenotype. frontiersin.org In the context of neuroinflammation, such as that induced by β-amyloid (Aβ) peptides in models of Alzheimer's disease, this compound has been found to inhibit the Aβ-induced activation of M1 microglia. nih.gov This inhibition leads to a reduced release of pro-inflammatory cytokines, thereby mitigating the neurotoxic environment. nih.gov
The molecular mechanisms underlying this modulation involve key intracellular signaling pathways. In BV-2 microglial cells, this compound has been shown to significantly inhibit Toll-like receptor 4 (TLR4) signaling, a critical pathway for initiating inflammatory responses to pathogens and cellular damage. acs.org Further investigation identified the aryl hydrocarbon receptor (AHR) as a direct target of this compound, and its regulation of TLR4-mediated inflammation occurs through the AHR. acs.org Additionally, in models of Alzheimer's disease, this compound alleviates inflammation and oxidative stress by activating the PI3K/AKT/GSK-3β pathway, which is known to play a role in cell survival and inflammation. nih.gov This evidence suggests that this compound can shift microglia from a detrimental, pro-inflammatory state towards a more neuroprotective phenotype.
In Vitro Cell Culture Models
In vitro cell culture models represent a fundamental tool in preclinical research, allowing for the controlled study of cellular responses to this compound. These models include immortalized cell lines and primary cells derived from various tissues, each providing unique insights into the compound's multifaceted activities.
Human Cancer Cell Lines (e.g., Breast, Lung, Bladder)
This compound has been investigated for its anti-cancer properties using a range of human cancer cell lines, revealing its potential to inhibit proliferation, induce cell death, and suppress metastasis-related processes.
Breast Cancer: Studies have utilized estrogen receptor (ER)-positive cell lines like MCF7 and T47D, as well as triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and the murine 4T1 line. cytion.comnih.govmdpi.com In these models, this compound has been shown to induce cell death, cell cycle arrest, and oxidative stress. cytion.comnih.gov The anti-cancer effects in MCF7 cells are linked to the regulation of sphingosine kinases (SPHK) and tubulin destabilization pathways. cytion.comnih.gov In TNBC cells, its activity may be partly mediated through the activation of the NRF2 signaling pathway. mdpi.com
Lung Cancer: Research on non-small-cell lung cancer (NSCLC) has employed cell lines including A549, H23, and H1299. nih.govresearchgate.net Investigations show that this compound inhibits human lung cancer cell growth, angiogenesis, invasion, and migration. nih.govresearchgate.net A key mechanism identified is the downregulation of the Neural precursor cell expressed developmentally downregulated 9 (NEDD9) protein, which in turn reduces the activation of β-Catenin and levels of hypoxia-inducible factor-1α (HIF-1α). researchgate.net Furthermore, in gefitinib-resistant A549 cells (A549/R), this compound was found to enhance sensitivity to gefitinib by inactivating the SP1/EGFR signaling pathway.
Bladder Cancer: The effects of this compound have been assessed in several human bladder cancer cell lines, such as T24, UMUC3, RT112, RT4, and 5637. Research indicates that this compound inhibits cell viability, migration, and invasion in a dose-dependent manner. Transcriptome analysis of T24 cells revealed that this compound treatment leads to significant changes in gene expression associated with cell movement, metabolism, and proliferation. Mechanistic studies have shown that it can downregulate cyclin D1 to induce G0/G1 growth arrest and inhibit the anti-apoptotic XIAP gene. Other identified mechanisms include the targeting of the STAT1/FOXO1 axis to inhibit invasion and the regulation of the EMT marker Vimentin through the FOXO3A/METTL14 pathway.
| Cancer Type | Cell Line | Key Research Findings | Citations |
|---|---|---|---|
| Breast Cancer | MCF7, T47D, MDA-MB-231 | Induces cell death, cell cycle arrest, and oxidative stress; regulates SPHK/tubulin destabilization pathways. | cytion.comnih.gov |
| Breast Cancer | 4T1 (murine TNBC) | Inhibits proliferation, anchorage-independent growth, cell migration, and invasion; activates NRF2-mediated pathway. | mdpi.com |
| Lung Cancer (NSCLC) | A549, H23, H1299 | Inhibits cell growth, angiogenesis, migration, and invasion; decreases NEDD9 protein levels. | nih.govresearchgate.net |
| Lung Cancer (NSCLC) | A549/R (gefitinib-resistant) | Enhances sensitivity to gefitinib by inactivating the SP1/EGFR pathway. | |
| Bladder Cancer | T24 | Reduces cell viability, migration, and invasion in a dose-dependent manner; suppresses genes associated with the actin cytoskeleton and HIF1α signaling. | |
| Bladder Cancer | UMUC3, RT112, RT4 | Downregulates Cyclin D1 protein, contributing to G0/G1 growth arrest. | |
| Bladder Cancer | U5637, T24T | Inhibits the EMT marker Vimentin through the FOXO3A/METTL14 pathway. |
Airway Epithelial Cell Models (e.g., A549, Primary Human Airway Epithelial Cells)
The anti-inflammatory potential of this compound has been explored in the context of airway inflammation, which is relevant to chronic obstructive pulmonary disease (COPD). Studies have used human alveolar epithelial A549 cells and primary human airway epithelial cells from both healthy and COPD subjects. In these models, cells were stimulated with interleukin-1β (IL-1β), with or without cigarette smoke extract, to mimic inflammatory conditions. This compound was found to inhibit the release of the pro-inflammatory mediators IL-6 and CXCL8 in a concentration-dependent manner. This effect was associated with the reduced activation of NF-κB, activator protein-1 (AP-1), and the PI3K/Akt/FoxO3A pathway.
| Cell Model | Key Research Findings | Citations |
|---|---|---|
| A549 Cells | Inhibited IL-1β-stimulated release of IL-6 and CXCL8; reduced activation of NF-κB, AP-1, and the PI3K/Akt/FoxO3A pathway. | |
| Primary Human Airway Epithelial Cells | Inhibited IL-1β-stimulated release of IL-6 and CXCL8, demonstrating superior anti-inflammatory effects compared to resveratrol (B1683913). |
Macrophage Cell Lines (e.g., RAW 264.7)
The interaction between this compound and bacterial pathogens has been studied using macrophage cell lines. In research involving Staphylococcus aureus, the murine macrophage-like cell line RAW 264.7 was used to assess the ability of the bacteria to survive within macrophages. It was observed that treatment with this compound impaired the ability of S. aureus to survive inside these phagocytic cells, suggesting that the compound may help the host's immune system to clear the infection.
Neuronal Cell Lines (e.g., PC12, Primary Cortical Neurons)
The neuroprotective effects of this compound have been evaluated in models of cerebral ischemia/reperfusion injury. Primary cortical neurons were subjected to oxygen-glucose deprivation/reperfusion (OGD/R) to simulate ischemic conditions in vitro. Treatment with this compound was found to protect against this induced oxidative damage. The mechanism of this neuroprotection is linked to the activation of the PKCε/Nrf2/HO-1 signaling pathway. This compound treatment significantly increased the expression of Nrf2 and HO-1, and the neuroprotective effects were diminished when Nrf2 or HO-1 were knocked down. While the PC12 cell line, derived from rat pheochromocytoma, is a common model for neurobiological studies, research specifically investigating the effects of this compound on PC12 cells is not prominent in the currently reviewed scientific literature. cytion.com
Platelet Models (e.g., Human Platelets)
The anti-platelet activity of this compound has been investigated using washed human platelets. This research revealed that this compound selectively inhibits adenosine diphosphate (ADP)-induced platelet aggregation, with a reported IC50 of 1.85 µM. It showed only marginal inhibition of aggregation induced by other agonists. The mechanism involves the inhibition of integrin αIIbβ3 mediated inside-out and outside-in signaling and a reduction in dense granule secretion. Further mechanistic studies showed that this compound increases cAMP levels and the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), while decreasing Akt phosphorylation, suggesting interference with signaling pathways associated with the P2Y12 receptor.
Bacterial Strains (e.g., Staphylococcus aureus, MRSA)
This compound has been identified as a potential anti-virulence agent against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains. Unlike traditional antibiotics, this compound does not exhibit direct bactericidal activity but instead modulates bacterial virulence. It effectively inhibits the hemolytic activity of S. aureus by targeting the multiple gene regulator A (MgrA), a key virulence regulator. This compound inhibits the binding of MgrA to the promoter of the alpha-hemolysin gene (hla), thereby downregulating its expression. This action reduces the cytotoxicity of S. aureus towards host cells, such as A549 airway epithelial cells, offering significant protection from cellular damage.
| Model | Strain/Cell Type | Key Research Findings | Citations |
|---|---|---|---|
| Macrophage Cell Line | RAW 264.7 | Decreased the survival of S. aureus within macrophages. | |
| Neuronal Cell Model | Primary Cortical Neurons | Protected against oxygen-glucose deprivation/reperfusion injury by activating the PKCε/Nrf2/HO-1 pathway. | |
| Platelet Model | Human Platelets | Selectively inhibited ADP-induced platelet aggregation; increased cAMP levels and VASP phosphorylation. | |
| Bacterial Strains | Staphylococcus aureus & MRSA | Acts as an anti-virulence agent by inhibiting the MgrA regulator, reducing hemolytic activity and cytotoxicity without direct bactericidal effects. |
In Vivo Animal Models
In vivo animal models are indispensable for evaluating the therapeutic potential of chemical compounds in a complex biological system. For this compound, various preclinical animal models have been employed to investigate its pharmacokinetic profile and efficacy across a range of pathological conditions. These studies provide crucial data on the compound's behavior and effects within a living organism, forming a bridge between in vitro experiments and potential human clinical trials.
Rodent Models for Pharmacokinetic and Metabolomic Studies
Sprague-Dawley rats are the predominant rodent model used for elucidating the pharmacokinetic and metabolomic profiles of this compound. nih.govnih.gov These studies are critical for understanding how the compound is absorbed, distributed, metabolized, and excreted.
Detailed Research Findings:
Pharmacokinetic analyses in Sprague-Dawley rats have demonstrated that this compound possesses favorable characteristics, particularly when compared to its well-known analog, Resveratrol. nih.gov Following oral administration, this compound is absorbed rapidly and maintains a prolonged residence in the systemic circulation. nih.govnih.gov Studies have shown that its oral bioavailability is approximately 50% higher than that of Resveratrol. nih.gov Key pharmacokinetic parameters have been established, revealing a fairly rapid clearance after intravenous injection. nih.gov Repeated daily oral dosing for one week did not significantly alter its main pharmacokinetic parameters. nih.govnih.gov
Metabolomic investigations, which analyze the global metabolic changes in response to the compound, have also been conducted using plasma samples from these rat models. nih.gov One-week administration of this compound was found to significantly alter the plasma concentrations of several key metabolites. Notably, it reduced the levels of arachidonic acid, cholesterol, fructose (B13574), allantoin, and cadaverine (B124047), while increasing tryptamine (B22526) levels. nih.govnih.gov These findings suggest that this compound influences various metabolic pathways that are relevant to its health-promoting effects. nih.gov
| Parameter | Description | Finding |
|---|---|---|
| Oral Bioavailability (F) | The fraction of an orally administered dose of unchanged drug that reaches the systemic circulation. | Approximately two to three-fold greater than Resveratrol. nih.gov |
| Maximal Plasma Concentration (Cmax/Dose) | The maximum concentration of the compound observed in the plasma, normalized for the dose. | Approximately two to three-fold greater than Resveratrol. nih.gov |
| Plasma Exposure (AUC/Dose) | The total exposure to the compound over time, normalized for the dose. | Approximately two to three-fold greater than Resveratrol. nih.gov |
| Systemic Residence | The duration the compound remains in the body. | Long residence in systemic circulation after oral administration. nih.gov |
| Effect of Repeated Dosing | Changes in pharmacokinetic parameters after multiple doses. | Major oral pharmacokinetic parameters were unaltered after one-week of daily dosing. nih.govnih.gov |
Animal Models for Cerebral Ischemia/Reperfusion Injury
To study the neuroprotective effects of this compound, researchers have utilized rat models of focal cerebral ischemia/reperfusion (I/R) injury. nih.govnih.gov The most common methodology is the transient middle cerebral artery occlusion/reperfusion (MCAO/R) model, which simulates the conditions of an ischemic stroke followed by the restoration of blood flow. nih.gov
Detailed Research Findings:
In the MCAO/R rat model, treatment with this compound has been shown to confer significant neuroprotective effects. nih.govnih.gov Following 24 hours of reperfusion, rats treated with the compound exhibited a significant reduction in cerebral infarct volume and brain water content. nih.gov This was accompanied by marked improvements in neurological deficit scores, indicating better functional recovery. nih.govnih.gov
Histopathological analysis revealed that this compound relieved damage to the hippocampus. nih.gov At the molecular level, the compound demonstrated potent antioxidant and anti-apoptotic activities. nih.gov It reduced levels of oxidative stress markers like malondialdehyde (MDA), reactive oxygen species (ROS), 4-Hydroxynonenal (4-HNE), and 8-hydroxy-2'deoxyguanosine (8-OHdG). nih.govnih.gov Concurrently, it increased the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.gov this compound also modulated apoptosis-related proteins, decreasing levels of caspase-3 and Bax while increasing Bcl-2. nih.gov
Cardiac Hypertrophy Models (e.g., Aortic-Banded Rats)
The aortic-banded rat model is a widely used surgical model to induce pressure overload, leading to the development of cardiac hypertrophy. nih.govnih.gov This model is instrumental in testing interventions aimed at preventing or reversing the pathological enlargement of the heart.
Detailed Research Findings:
In studies using aortic-banded rats, this compound treatment demonstrated significant cardioprotective effects. nih.gov The compound was found to attenuate the development of cardiac hypertrophy, as evidenced by a substantial reduction in the heart weight to body weight ratio by approximately 25%. nih.gov Echocardiographic analysis showed that this compound treatment decreased the posterior wall thickness and both the left ventricle diastolic and systolic diameters. nih.gov Furthermore, it led to a 10% increase in fractional shortening, indicating improved cardiac function. nih.gov On a cellular level, this compound significantly decreased the size of cardiac myocytes. nih.gov
Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's)
Animal models are crucial for mimicking the complex pathology of neurodegenerative diseases and for testing novel therapeutic agents.
Alzheimer's Disease: A common model for Alzheimer's disease involves the administration of β-amyloid (Aβ) peptides to induce cognitive deficits and related pathologies in rats. nih.govane.pl Specifically, the Aβ1-42 peptide is used to trigger memory impairment and neuroinflammation. nih.gov
Parkinson's Disease: Various animal models exist to study Parkinson's disease, frequently employing neurotoxins such as 6-hydroxydopamine (6-OHDA), MPTP, and rotenone to replicate the characteristic loss of dopaminergic neurons. nih.govexonpublications.com While these models are well-established for investigating the disease and testing compounds like Resveratrol, specific preclinical studies evaluating this compound in these Parkinson's models are not extensively documented in the literature. frontiersin.org
Cancer Xenograft Models
Cancer xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research. These models allow for the in vivo assessment of an agent's anti-tumor efficacy.
Detailed Research Findings:
The efficacy of this compound has been demonstrated in human bladder cancer xenograft models. nih.gov In studies using mice bearing T24 bladder cancer cell tumors, this compound treatment was shown to inhibit tumor growth. nih.gov These in vivo findings support in vitro results which show the compound can inhibit cell proliferation and induce cell cycle arrest in human bladder cancer cells. nih.gov
Inflammatory Disease Models (e.g., COPD)
While this compound has shown potent anti-inflammatory effects in in vitro models using human airway epithelial cells, suggesting its potential for treating Chronic Obstructive Pulmonary Disease (COPD), the use of in vivo models is still an emerging area. nih.gov The favorable pharmacokinetic profile established in rats supports its further development as a potential agent for COPD. nih.gov However, researchers note that there is a lack of robust animal models that fully recapitulate the complex pathophysiology of human COPD. nih.gov Future research plans include the evaluation of this compound's therapeutic potential in appropriate animal studies. copdnewstoday.com
Infection Models (Galleria mellonella, Pneumonia, Skin Abscesses)
Preclinical infection models are crucial for evaluating the in vivo efficacy of potential antimicrobial and anti-inflammatory agents like this compound. These models help bridge the gap between in vitro findings and clinical applications.
Galleria mellonella : The greater wax moth, Galleria mellonella, has emerged as a valuable invertebrate model for studying host-pathogen interactions and the efficacy of antimicrobial compounds. Its advantages include a low cost, rapid lifecycle, and an innate immune system that shares functional similarities with that of vertebrates. However, a review of the current scientific literature indicates that the Galleria mellonella model has not been prominently featured in published research on this compound's effects on infection.
Pneumonia Model : In a murine model of Staphylococcus aureus-induced pneumonia, this compound has demonstrated therapeutic potential. Research has shown that this compound treatment can improve survival rates in mice with pneumonia. Furthermore, it has been observed to decrease the bacterial load and reduce inflammation in the lungs, suggesting a dual action of antimicrobial and anti-inflammatory effects. nih.gov
Skin Abscesses Model : The efficacy of this compound has also been investigated in a mouse model of skin abscesses caused by Staphylococcus aureus. In these studies, administration of this compound resulted in a significant reduction in the size of skin abscesses compared to control groups. nih.gov This indicates that this compound can effectively mitigate the severity of localized bacterial infections of the skin. nih.gov
Advanced Research Techniques
Omics Technologies (e.g., Metabolomics, Transcriptomics)
Omics technologies provide a global perspective on the molecular changes induced by this compound, offering deep insights into its mechanisms of action.
Metabolomics : Metabolomic studies, which analyze the complete set of small-molecule metabolites in a biological sample, have been employed to understand the systemic effects of this compound. In one study utilizing gas chromatography-tandem mass spectrometry (GC-MS/MS), the administration of this compound to Sprague Dawley rats for one week led to significant alterations in the plasma metabolome. researchgate.netresearchgate.net Notably, there were reductions in the plasma concentrations of arachidonic acid, cholesterol, fructose, allantoin, and cadaverine, alongside an increase in tryptamine levels. researchgate.net These changes suggest that this compound influences various metabolic pathways related to its health-promoting effects. researchgate.net Another study also highlighted that this compound modulates key metabolic pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, the tricarboxylic acid cycle, and fatty acid oxidation. nih.govcellsignal.com
Transcriptomics : Transcriptome analysis, which examines the complete set of RNA transcripts, has been used to uncover the genetic pathways modulated by this compound. In a study on highly invasive human T24 bladder cancer cells, whole transcriptome profiling revealed that this compound treatment resulted in 1,047 differentially expressed genes, with 596 being downregulated and 451 upregulated. nih.gov Functional analysis of these genes indicated that this compound induces significant changes in gene expression associated with cell movement, migration, invasion, metabolism, proliferation, and angiogenesis. nih.gov
Quantitative Analytical Methods (e.g., LC-MS/MS, GC-MS/MS)
Precise and sensitive analytical methods are essential for pharmacokinetic studies and for quantifying this compound and its metabolites in biological matrices.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) : LC-MS/MS is a powerful technique widely used for the quantitative analysis of this compound in plasma and other biological samples. mdpi.comnih.gov This method offers high sensitivity and specificity, allowing for the detection of this compound at low concentrations. mdpi.comnih.gov For instance, a reliable LC-MS/MS assay was developed for the pharmacokinetic study of this compound in mice plasma, with a linear range of 5-2000 ng/ml and a lower limit of quantification of 5 ng/ml. mdpi.comnih.gov This technique has been instrumental in determining key pharmacokinetic parameters of this compound, such as its rapid absorption and elimination. mdpi.comnih.gov
GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry) : GC-MS/MS has been utilized in non-targeted metabolomic analyses to investigate the effects of this compound on endogenous metabolites. nih.govcellsignal.com In studies involving Sprague Dawley rats, GC-MS/MS was used to profile metabolites in liver, heart, brain, and plasma samples following the administration of this compound. nih.govcellsignal.com This approach has been crucial in identifying the modulation of various metabolic pathways by this compound. nih.govcellsignal.com
Molecular Biology Techniques (e.g., Western Blot, ELISA, Reporter Gene Assays)
A variety of molecular biology techniques have been employed to elucidate the specific molecular targets and signaling pathways affected by this compound.
Western Blot : Western blot analysis is a fundamental technique used to detect and quantify specific proteins. In this compound research, it has been extensively used to investigate the compound's impact on protein expression levels. For example, Western blotting has demonstrated that this compound can downregulate the expression of cyclin D1, a key regulator of the cell cycle. nih.gov It has also been used to show that this compound inhibits the phosphorylation of p42/44 MAP kinases in bovine aortic smooth muscle cells. mdpi.com
ELISA (Enzyme-Linked Immunosorbent Assay) : ELISA is a widely used immunological assay to measure the concentration of a specific analyte, such as a cytokine or hormone, in a sample. In the context of this compound research, ELISA has been used to quantify the levels of pro-inflammatory cytokines. For instance, studies have employed ELISA to measure the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), providing evidence for the anti-inflammatory properties of this compound.
Reporter Gene Assays : Reporter gene assays are used to study the regulation of gene expression. In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is fused to a regulatory sequence of interest. While a powerful tool for studying transcriptional activity, specific published studies detailing the use of reporter gene assays in this compound research are not prominent in the current literature. However, this technique could be valuable in future research to investigate this compound's effects on specific transcription factors and signaling pathways, such as the AP-1 and NF-κB pathways, which have been implicated in its mechanism of action.
Cellular Assays (e.g., MTT, Cell Cycle Analysis, Apoptosis Assays, Migration/Invasion Assays)
Cell-based assays are fundamental in preclinical research to assess the biological activities of compounds like this compound at the cellular level.
MTT Assay : The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. In studies on human bladder cancer T24 cells, the MTS assay (a similar tetrazolium-based assay) was used to demonstrate that this compound decreases cell viability in a concentration-dependent manner. nih.gov
Cell Cycle Analysis : Flow cytometry is commonly used to analyze the distribution of cells in different phases of the cell cycle. This compound has been shown to induce cell cycle arrest. For example, in Cl41 cells, this compound treatment led to G0/G1 phase arrest. nih.govresearchgate.net This effect is often associated with the downregulation of key cell cycle regulatory proteins like cyclin D1. nih.gov
Apoptosis Assays : Various assays are used to detect apoptosis, or programmed cell death. While some studies indicate that this compound can induce G0/G1 cell-cycle arrest without triggering significant apoptosis under certain conditions, other research in different cell types may reveal its pro-apoptotic potential. nih.gov
Migration/Invasion Assays : The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Transwell migration and invasion assays are commonly used to study these processes. This compound has been shown to inhibit both the migration and invasion of human bladder cancer cells. nih.govyoutube.com For instance, in T24 cells, this compound treatment significantly reduced cell migration and invasion. nih.gov The scratch wound healing assay is another method used to assess cell migration, and studies have shown that this compound can delay wound closure in T24 bladder cancer cells. nih.gov
| Assay | Cell Line | Key Findings |
|---|---|---|
| MTS Assay | T24 (Bladder Cancer) | Decreased cell viability with increasing concentrations of this compound. nih.gov |
| Cell Cycle Analysis | Cl41 | Induced G0/G1 phase arrest. nih.govresearchgate.net |
| Migration/Invasion Assay | T24 (Bladder Cancer) | Inhibited both cell migration and invasion. nih.gov |
| Wound Healing Assay | T24 (Bladder Cancer) | Delayed wound healing. nih.gov |
Computational Chemistry and In Silico Approaches (e.g., DFT, Molecular Docking, Network Pharmacology)
Computational methods are increasingly being used to predict and understand the molecular interactions and biological activities of compounds like this compound.
DFT (Density Functional Theory) : DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be used to predict various molecular properties, including kinetic stability and chemical reactivity. nih.gov While detailed DFT studies specifically on this compound are emerging, this approach has been applied to its analogue, resveratrol, to study its structure-activity relationship.
Molecular Docking : Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been used to investigate the binding affinity of this compound to various protein targets. For example, molecular docking studies have suggested that this compound can bind to proteins involved in cell proliferation and the cell cycle, such as CCND1, CDK2, PIK3CA, and RELA. In another study, this compound showed a stronger binding affinity for H1N1 and H3N2 influenza viruses compared to control compounds. nih.gov Furthermore, docking analyses have been performed with human COX-1 receptor protein (6Y3C) and another receptor protein (1CX2), yielding docking scores of -8.2 and -8.4, respectively.
Network Pharmacology : Network pharmacology is an approach that combines systems biology and computational analysis to understand the effects of drugs on a network of interacting proteins. This method has been used to explore the multiple targets and pathways through which this compound may exert its therapeutic effects. By constructing drug-target-disease networks, network pharmacology studies have suggested that this compound's anticancer effects, for instance, are mediated through the regulation of multiple pathways, including those involved in the immune system and cancer.
| Technique | Target/System | Key Findings/Predictions |
|---|---|---|
| Molecular Docking | CCND1, CDK2, PIK3CA, RELA | This compound can bind to these cell proliferation and cycle-related proteins. |
| Molecular Docking | H1N1 and H3N2 Influenza Virus | Showed strong binding affinity and inhibition constant. nih.gov |
| Molecular Docking | Human COX-1 (6Y3C) and 1CX2 | Docking scores of -8.2 and -8.4, respectively. |
| Network Pharmacology | Various Cancer Pathways | This compound works through multiple immune system and cancer pathways. |
Preclinical Research Models and Methodologies in Isorhapontigenin Studies
Computational methods, particularly molecular docking, are pivotal in predicting the binding affinity of isorhapontigenin with various biological macromolecules. These in silico techniques simulate the interaction between a ligand (this compound) and a target protein, calculating a docking score that estimates the binding free energy. A lower, more negative score typically indicates a stronger and more stable interaction.
Molecular docking studies have revealed that this compound exhibits favorable binding affinities with several critical protein targets implicated in cancer and inflammation. For instance, in the context of non-small cell lung cancer, this compound has shown strong binding affinity for key proteins such as cell cycle regulators (CCND1, CDK2) and signaling molecules (PIK3CA, RELA/NF-κBp65) nih.gov. Similarly, docking analyses against human cyclooxygenase-1 (COX-1) receptor proteins (PDB IDs: 6Y3C and 1CX2) yielded significant docking scores of -8.2 and -8.4, respectively, suggesting a strong inhibitory potential nih.gov.
Further computational studies have explored its potential in other therapeutic areas. This compound demonstrated a strong binding affinity for the H1N1 and H3N2 influenza viruses in a molecular docking investigation nih.gov. When compared to its well-known analog, resveratrol (B1683913), this compound showed a better docking score and higher binding affinity to the Sirtuin 1 (Sirt1) protein, a key regulator of cellular processes nih.gov. These predictive models are instrumental in identifying potential mechanisms of action and guiding further experimental validation of this compound's therapeutic effects.
| Biological Target | Therapeutic Area | Docking Score (kcal/mol) | Key Findings |
|---|---|---|---|
| PIK3CA, CDK2, RELA, CCND1 | Non-Small Cell Lung Cancer | Favorable Binding Energies | Suggests inhibition of NSCLC proliferation through cell cycle arrest and PI3K/NF-κB pathway modulation. nih.gov |
| Human COX-1 (6Y3C) | Inflammation | -8.2 | Indicates strong potential as an anti-inflammatory agent. nih.gov |
| Human COX-1 (1CX2) | Inflammation | -8.4 | Further supports strong anti-inflammatory potential. nih.gov |
| H1N1 and H3N2 Influenza Virus Proteins | Virology | Not specified, but strong | Reveals potential as an antiviral therapeutic candidate. nih.gov |
| Sirtuin 1 (Sirt1) | General Cellular Health/Cancer | Better than Resveratrol | Shows higher binding affinity compared to its analog, resveratrol, suggesting potent Sirt1 activation. nih.gov |
The analysis of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the drug-likeness and therapeutic potential of a compound. Preclinical pharmacokinetic studies in animal models have demonstrated that this compound possesses favorable bioavailability, particularly when compared to its structural analog, resveratrol mdpi.comresearchgate.net.
In Sprague-Dawley rats, this compound was rapidly absorbed after oral administration nih.govnih.gov. Pharmacokinetic comparisons revealed that this compound displayed profiles superior to resveratrol, with its dose-normalized maximal plasma concentration (Cmax/Dose), dose-normalized plasma exposure (AUC/Dose), and oral bioavailability (F) being approximately two to three times greater than that of resveratrol nih.govnih.gov. Upon intravenous injection, this compound exhibited a fairly rapid clearance (CL) and a short mean residence time (MRT) nih.govnih.gov.
Studies in mice also confirmed rapid absorption and elimination following oral administration at doses of 40, 80, and 160 mg/kg tandfonline.com. The dose-escalation studies in rats indicated that increasing the oral dose from 100 µmol/kg to 200 µmol/kg resulted in higher dose-normalized Cmax and AUC values, as well as increased oral bioavailability, which may suggest saturation in its elimination pathways at higher doses nih.govresearchgate.net. Importantly, repeated daily dosing for one week did not significantly alter its main oral pharmacokinetic parameters, indicating a low likelihood of auto-induction of its metabolism nih.gov. These findings collectively suggest that this compound's pharmacokinetic profile makes it a more promising candidate for oral administration than resveratrol researchgate.net.
| Parameter | Species | Dose | Value | Observation |
|---|---|---|---|---|
| Absorption | Rats | 100 µmol/kg | Rapid | This compound is quickly absorbed into the systemic circulation. nih.govnih.gov |
| Absorption & Elimination | Mice | 40, 80, 160 mg/kg | Quick | The compound undergoes quick absorption and elimination in mice. tandfonline.com |
| Oral Bioavailability (F) | Rats | 100-200 µmol/kg | ~2-3 fold > Resveratrol | Significantly higher oral bioavailability compared to resveratrol. nih.govnih.gov |
| Cmax/Dose & AUC/Dose | Rats | 100-200 µmol/kg | ~2-3 fold > Resveratrol | Demonstrates superior plasma exposure compared to resveratrol. nih.govnih.gov |
| Effect of Dose Escalation | Rats | 100 to 200 µmol/kg | Increased F, Cmax/Dose, AUC/Dose | Suggests possible saturation of elimination mechanisms at higher doses. nih.gov |
| Effect of Repeated Dosing | Rats | 100 µmol/kg for 1 week | No significant alteration of parameters | Indicates no auto-induction of metabolism, simplifying long-term application. nih.gov |
Pathway analysis using databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO) provides insights into the biological pathways and molecular functions modulated by this compound. These analyses help to elucidate its mechanism of action by identifying the collective biological processes affected by the compound.
In silico and transcriptomic studies have consistently shown that this compound influences pathways primarily related to cancer and the immune system nih.gov. For instance, in the context of non-small cell lung cancer (NSCLC), GO and KEGG analyses revealed that this compound's targets are mainly involved in the regulation of cell proliferation, cell cycle dynamics, and the PI3K/RELA/cell cycle axis nih.govresearchgate.net. This suggests that this compound may exert its anti-cancer effects by modulating these specific cellular processes nih.govresearchgate.net.
A whole transcriptome analysis of human T24 bladder cancer cells treated with this compound identified 1,047 differentially expressed genes (596 downregulated and 451 upregulated) nih.gov. Subsequent functional annotation and pathway analysis of these genes indicated that this compound induces significant changes in gene expression associated with cell movement, migration, invasion, metabolism, proliferation, and angiogenesis nih.gov. Specifically, the analysis highlighted the suppression of genes related to the actin cytoskeleton and HIF1α signaling, alongside an enhancement of genes associated with interferon signaling nih.gov. Gene Ontology (GO) enrichment analysis categorizes these affected genes into biological processes (BPs), cellular components (CCs), and molecular functions (MFs), providing a structured understanding of the compound's cellular impact nih.gov.
| Analysis Type | Context/Model | Key Pathways/Processes Identified | Significance |
|---|---|---|---|
| KEGG and GO | General (In Silico) | Immune system and cancer pathways. nih.gov | Broadly defines the therapeutic areas of interest for this compound. |
| KEGG and GO | Non-Small Cell Lung Cancer | Regulation of cell proliferation, cell cycle dynamics, PI3K/RELA/cell cycle axis. nih.govresearchgate.net | Elucidates the potential mechanism for its anti-NSCLC activity. |
| Transcriptome/Pathway Analysis | Human T24 Bladder Cancer Cells | Suppression of actin cytoskeleton and HIF1α signaling; Enhancement of interferon signaling. nih.gov | Identifies specific molecular pathways targeted in bladder cancer. |
| Functional Annotation | Human T24 Bladder Cancer Cells | Changes in gene expression related to cell movement, migration, invasion, metabolism, proliferation, and angiogenesis. nih.gov | Details the wide-ranging anti-cancer effects at the gene expression level. |
Comparative Studies and Potency Evaluation of Isorhapontigenin
Efficacy Comparisons with Resveratrol (B1683913) and Other Stilbenoids
Research has consistently demonstrated that isorhapontigenin exhibits distinct and, in some cases, superior biological activities compared to resveratrol and other stilbenoids. One of the most significant advantages of this compound is its enhanced oral bioavailability. Studies in Sprague-Dawley rats have shown that the bioavailability of this compound is two to three times greater than that of resveratrol. growkudos.com This improved pharmacokinetic profile suggests that this compound may be a more effective nutraceutical candidate. frontiersin.org
In terms of specific biological effects, this compound has shown notable efficacy. For instance, it displays anti-obesity potential, similar to resveratrol and pterostilbene (B91288), by reducing body weight gain in rats. nih.gov All three of these stilbenoids have also been observed to have cholesterol-lowering effects. nih.gov
In the context of anti-platelet activity, this compound was found to be a selective inhibitor of ADP-induced platelet aggregation, with a half-maximal inhibitory concentration (IC50) of 1.85 μM. nih.gov In contrast, resveratrol exhibited much weaker inhibition of ADP-induced platelet aggregation, with an IC50 greater than 100 μM. nih.gov However, resveratrol was effective in inhibiting collagen-induced platelet aggregation at concentrations of 50 μM and 100 μM, an effect not significantly observed with this compound at 100 μM. nih.gov
Antimicrobial studies have also highlighted the superior efficacy of this compound. It was shown to inhibit eight different strains of Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 128 to 256 µg/mL, whereas resveratrol did not demonstrate such strong antimicrobial activity. growkudos.com
Furthermore, in the context of airway inflammation, this compound concentration-dependently inhibited the release of IL-6 and CXCL8 with IC50 values at least twofold lower than those of resveratrol. researchgate.net
| Biological Activity | This compound | Resveratrol | Reference |
|---|---|---|---|
| ADP-Induced Platelet Aggregation (IC50) | 1.85 μM | > 100 μM | nih.gov |
| Collagen-Induced Platelet Aggregation | Marginal inhibition at 100 μM | Inhibited at 50 μM and 100 μM | nih.gov |
| Inhibition of IL-6 and CXCL8 release (IC50) | At least 2-fold lower than Resveratrol | - | researchgate.net |
| Staphylococcus aureus Inhibition (MIC) | 128-256 µg/mL | Not as effective | growkudos.com |
Pharmacological Potency Relative to Comparator Compounds
The pharmacological potency of this compound has been evaluated against several comparator compounds, revealing its significant potential. In studies on its anti-inflammatory effects in airway epithelial cells, this compound demonstrated superior potency to resveratrol, with IC50 values for the inhibition of IL-6 and CXCL8 release being at least two times lower. researchgate.net
In terms of its antioxidant capacity, research has indicated that this compound possesses potent antioxidative activity, which is significantly more potent than that of vitamin E. nih.gov The effects of this compound at concentrations of 10⁻⁵ and 10⁻⁶ mol/L on malondialdehyde (MDA) formation and the decrease of reduced glutathione (B108866) (GSH) were comparable to that of vitamin E at a concentration of 10⁻⁴ mol/L. nih.gov
When compared to the anti-inflammatory drug dexamethasone (B1670325) in the context of rheumatoid arthritis fibroblast-like synoviocytes, there was no significant difference in the efficacy of this compound, methotrexate, and dexamethasone on proliferation, migration, and invasion. nih.gov
| Activity | This compound Potency | Comparator Compound | Reference |
|---|---|---|---|
| Anti-inflammatory (IL-6 and CXCL8 inhibition) | IC50 at least 2-fold lower | Resveratrol | researchgate.net |
| Antioxidant (MDA formation and GSH decrease) | More potent | Vitamin E | nih.gov |
| Anti-proliferative/Invasive (Rheumatoid Arthritis) | No significant difference | Dexamethasone, Methotrexate | nih.gov |
Mechanistic Distinctions from Corticosteroids in Anti-inflammatory Contexts
A key area of research has been the elucidation of this compound's anti-inflammatory mechanisms, particularly in comparison to corticosteroids, which are standard anti-inflammatory treatments. A significant distinction lies in their impact on the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.
Chronic obstructive pulmonary disease (COPD) is often characterized by corticosteroid-resistant airway inflammation. nih.gov Research has shown that this compound can suppress the PI3K/Akt pathway, which is relatively insensitive to the corticosteroid dexamethasone. nih.govresearchgate.net This suggests that this compound operates through a corticosteroid-independent mechanism to exert its anti-inflammatory effects in airway epithelial cells. nih.gov
While corticosteroids primarily exert their anti-inflammatory effects through the glucocorticoid receptor, leading to the transrepression of pro-inflammatory transcription factors like NF-κB, this compound's mechanism involves the direct modulation of signaling cascades that are not effectively targeted by corticosteroids. nih.govrjppd.org This mechanistic divergence highlights the potential of this compound as a therapeutic agent for inflammatory conditions where corticosteroid efficacy is limited. nih.gov
Bioactivity Enhancement Strategies
Despite its favorable bioavailability compared to resveratrol, research is ongoing to further enhance the bioactivity and delivery of this compound. Several strategies have been explored to improve its solubility, stability, and therapeutic efficacy.
Nanoformulations: The use of nanotechnology has shown promise in improving the delivery of polyphenols like this compound. mdpi.com Encapsulating this compound in various nanoparticles, such as lipid-based nanoparticles (e.g., liposomes, solid lipid nanoparticles) and polymeric nanoparticles, can enhance its solubility, protect it from degradation, and facilitate controlled release. mdpi.comnih.gov
Glycosylation: The addition of a sugar moiety to a compound, a process known as glycosylation, is another effective strategy to improve the bioavailability of therapeutic agents. nih.gov This chemical modification can enhance the water solubility and metabolic stability of this compound. mdpi.com
Molecular Encapsulation: The encapsulation of this compound in cyclodextrins has been investigated as a method to improve its water solubility and stability. researchgate.net This approach can help overcome the limitations posed by the hydrophobic nature of this compound, facilitating its use in various formulations. researchgate.net
Chemical Modifications: Other chemical modifications, such as methylation, can also be employed to enhance the pharmacokinetic and pharmacodynamic properties of stilbenoids. The presence of a methoxy (B1213986) group in this compound's structure already contributes to its increased lipophilicity and metabolic stability compared to resveratrol. mdpi.com
Biosynthesis and Derivatization Research of Isorhapontigenin
Natural Occurrence and Isolation Methods
Isorhapontigenin is a phytoalexin, a compound produced by plants in response to stress or infection. researchgate.net It is found in a variety of plant species, most notably in Asian medicinal herbs. The primary sources include plants from the Gnetum genus, such as Gnetum cleistostachyum and Gnetum parvifolium. wikipedia.orgresearchgate.netnih.gov It has also been identified in wine grapes (Vitis vinifera) and the seeds of the Aiphanes aculeata palm. wikipedia.orgresearchgate.net Additionally, its glucoside form, Isorhapontin, is present in several spruce species, including Norway spruce (Picea abies), Sitka spruce (Picea sitchensis), and white spruce (Picea glauca). wikipedia.org
Isolation of this compound from these natural sources typically involves standard phytochemical extraction and purification techniques. While specific protocols vary depending on the plant matrix, the general process involves solvent extraction from the plant material, followed by chromatographic separation methods, such as high-performance liquid chromatography (HPLC), to isolate the pure compound. researchgate.netnih.gov
Table 1: Natural Sources of this compound and its Glucoside
| Compound | Natural Source | Family/Genus |
| This compound | Gnetum cleistostachyum | Gnetaceae |
| This compound | Gnetum parvifolium | Gnetaceae |
| This compound | Gnetum hainanense (as tetramer) | Gnetaceae |
| This compound | Wine Grapes (Vitis vinifera) | Vitaceae |
| This compound | Aiphanes aculeata (seeds) | Arecaceae |
| Isorhapontin (Glucoside) | Norway Spruce (Picea abies) | Pinaceae |
| Isorhapontin (Glucoside) | Sitka Spruce (Picea sitchensis) | Pinaceae |
| Isorhapontin (Glucoside) | White Spruce (Picea glauca) | Pinaceae |
Microbial Biosynthesis Approaches
Due to the low abundance of this compound in natural sources, microbial biosynthesis has emerged as a promising alternative for its production. nih.gov This metabolic engineering approach leverages microbial hosts, primarily bacteria and yeast, as cellular factories to produce stilbenoids. nih.govresearchgate.net The general biosynthetic pathway for stilbenoids originates from the shikimate and acetate-malonate pathways. researchgate.net The key enzymatic step involves stilbene (B7821643) synthase (STS), which condenses a p-coumaroyl-CoA molecule with three molecules of malonyl-CoA to form the stilbene backbone, typically resveratrol (B1683913). nih.govnih.gov this compound is then produced through subsequent modification reactions, specifically hydroxylation and O-methylation of the resveratrol precursor. researchgate.net
Escherichia coli (E. coli) is a widely used host for the heterologous production of natural products, including this compound, due to its rapid growth and well-established genetic tools. nih.govpnnl.gov To produce this compound, E. coli is engineered with the necessary genes for the biosynthetic pathway. researchgate.net
A common strategy involves a two-culture system. researchgate.net The first E. coli culture is engineered to synthesize the precursor, resveratrol. This is achieved by introducing genes such as tyrosine ammonia (B1221849) lyase (TAL) to convert tyrosine to p-coumaric acid, 4-coumaroyl-CoA ligase (4CL) to activate p-coumaric acid to its CoA thioester, and stilbene synthase (STS) to produce resveratrol. researchgate.netresearchgate.net The culture filtrate containing resveratrol is then fed to a second E. coli strain. This second strain is engineered to express enzymes like hydroxylases and/or O-methyltransferases (OMT) that convert resveratrol into its derivatives. researchgate.net For this compound production, a specific O-methyltransferase is required to add a methyl group to the 3'-position of the precursor.
Several metabolic engineering strategies are employed to enhance the production yields of this compound and other stilbenoids in microbial hosts. nih.govfrontiersin.org These strategies aim to optimize the flow of metabolites through the engineered pathway and improve the efficiency of the biosynthetic enzymes.
Gene and Enzyme Optimization : The performance of heterologous enzymes in E. coli can be a limiting factor. Codon optimization of the synthetic genes, such as for stilbene synthase (STS) and resveratrol O-methyltransferase (ROMT), can improve their expression and solubility, leading to higher enzymatic activity. nih.gov For instance, research has shown that using a codon-optimized STS gene from rhubarb (Rheum palmatum, RpSTSsyn) and an O-methyltransferase from sorghum (Sorghum bicolor, SbROMT3syn) in E. coli successfully produced resveratrol and its methylated derivative, pinostilbene. nih.gov
Increasing Precursor Supply : The availability of precursors like malonyl-CoA and tyrosine is crucial for high yields. nih.gov Engineering the central carbon metabolism of E. coli to direct more resources towards these precursors can significantly boost production. This can involve overexpressing key native enzymes, such as those in the shikimate pathway for tyrosine production (e.g., aroG, tyrA). researchgate.net
Pathway Balancing : The expression levels of different enzymes in the biosynthetic pathway must be carefully balanced to avoid the accumulation of toxic intermediates and to ensure a smooth metabolic flux. pnnl.gov This can be achieved by using promoters of varying strengths to control the transcription level of each gene. researchgate.net
Table 2: Key Enzymes in the Microbial Biosynthesis of this compound
| Enzyme | Abbreviation | Function |
| Tyrosine Ammonia Lyase | TAL | Converts L-tyrosine to p-coumaric acid. |
| 4-Coumaroyl-CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |
| Stilbene Synthase | STS | Condenses p-coumaroyl-CoA with three malonyl-CoA molecules to form resveratrol. |
| O-Methyltransferase | OMT | Transfers a methyl group to a hydroxyl group on the resveratrol backbone to form this compound. |
Chemical Derivatization and Transformation
Chemical modification of the this compound structure is a key area of research aimed at exploring and potentially enhancing its biological properties. This involves creating new molecules (derivatives) based on the this compound scaffold.
Oligostilbenoids are a class of natural products formed by the oligomerization of stilbene units like resveratrol. nih.goveurekaselect.com This principle extends to this compound. Both natural and synthetic oligomers involving this compound have been reported. For example, gnetuhainin R, a tetramer of this compound, has been isolated from the lianas of Gnetum hainanense. wikipedia.org
Synthetic approaches often mimic natural biosynthetic pathways, using oxidative coupling reactions to link monomer units. researchgate.net Research has demonstrated the synthesis of heterodimers of resveratrol and this compound using catalysts like iron(III) chloride (FeCl₃) or horseradish peroxidase. researchgate.net These reactions can form dihydrobenzofuran-type structures, linking the two different stilbene molecules. researchgate.net The synthesis of these complex molecules allows for the creation of a wider array of stilbenoid structures than those readily available from natural sources. nih.govsemanticscholar.org
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. researchgate.netnih.gov For this compound, a key SAR consideration is the comparison with its well-studied analog, resveratrol.
The primary structural difference is the methoxy (B1213986) group at the 3' position on the B-ring of this compound. This single modification has significant pharmacokinetic consequences. Studies in rats have shown that this compound has a better oral pharmacokinetic profile and its bioavailability is two to three times greater than that of resveratrol. mdpi.comnih.gov This suggests that the methoxy group improves absorption or reduces metabolic breakdown.
SAR studies of other classes of compounds, such as flavonoids and coumarins, have shown that the number and position of hydroxyl and methoxy groups are critical for biological activity. nih.govmdpi.com For stilbenoids, derivatization through methylation (as in this compound) or oligomerization can modulate properties. For instance, some resveratrol oligomers exhibit superior activity, stability, and selectivity compared to the monomer. nih.gov These findings suggest that the synthesis and evaluation of various this compound derivatives—including those with altered methylation patterns, different substitutions, or as part of oligomeric structures—is a viable strategy for developing compounds with enhanced or novel activities.
Therapeutic Potential and Future Research Directions of Isorhapontigenin
Isorhapontigenin, a naturally occurring stilbene (B7821643) derivative, has attracted considerable scientific interest for its wide-ranging pharmacological activities. nih.govnih.gov Structurally similar to resveratrol (B1683913) but with a distinct methoxylation pattern, it is found in various plants, including species of the Gnetum genus. nih.govwikipedia.org Preclinical studies have highlighted its potential as an anti-inflammatory, anticancer, and neuroprotective agent, often demonstrating superior oral bioavailability compared to resveratrol. nih.govnih.govresearchgate.net This positions this compound as a compound of interest for further investigation into its therapeutic applications.
Q & A
Q. What standard methodologies are employed to assess Isorhapontigenin’s cytotoxicity in cancer cell lines?
Researchers typically use MTT assays to measure cell viability and flow cytometry to quantify apoptosis. For example, in studies involving gefitinib-resistant NSCLC cells (A549/R), this compound’s dose-dependent cytotoxicity was evaluated via MTT assays, with IC₅₀ values calculated to determine potency. Apoptosis induction was validated using Annexin V/PI staining and flow cytometry . These methods provide quantitative data on drug efficacy and mechanistic insights.
Q. Which molecular targets of this compound are well-characterized in current literature?
this compound is reported to modulate EGFR signaling and DNA repair pathways , particularly via inhibition of DNA-PK (DNA-dependent protein kinase). For instance, it disrupts NONO-mediated activation of DNA-PK, sensitizing resistant NSCLC cells to EGFR inhibitors like gefitinib . Other targets include transcription factors like Sp1 and FHL1, which regulate oncogenic pathways in glioblastoma and prostate cancer .
Q. What experimental models are commonly used to study this compound’s anti-cancer effects?
The A549/R cell line (gefitinib-resistant NSCLC) is a primary model for studying this compound’s ability to overcome drug resistance. Researchers use this model to evaluate combination therapies, colony formation, and apoptosis assays. Data from these experiments are critical for validating synergistic effects with EGFR-TKIs .
Advanced Research Questions
Q. How do researchers analyze synergistic interactions between this compound and EGFR-TKIs like gefitinib?
Synergy is quantified using the Combination Index (CI) method , where CI < 1 indicates synergy. In A549/R cells, this compound combined with gefitinib reduced CI values dose-dependently, demonstrating enhanced efficacy. This approach requires rigorous dose-response curves and statistical validation (e.g., Student’s t-test) to confirm significance .
Q. What mechanisms explain this compound’s ability to reverse EGFR-TKI resistance in NSCLC?
this compound suppresses DNA repair mechanisms (e.g., Rad51 expression) and induces apoptosis by downregulating anti-apoptotic proteins (e.g., Bcl-2). In A549/R cells, it synergized with gefitinib to increase caspase-3/7 activity and reduce colony formation by 60–70%, suggesting dual targeting of survival and repair pathways .
Q. How can contradictory findings on this compound’s role in DNA repair be resolved?
Contradictions may arise from variations in cell type-specific responses or dosage regimens . Systematic reviews, meta-analyses, and dose-response studies are recommended to clarify context-dependent effects. For example, this compound’s inhibition of DNA-PK in NSCLC contrasts with its pro-repair role in other cancers, necessitating pathway-specific validation .
Q. What novel targets of this compound have emerged in recent studies?
Emerging targets include Sp1 , which regulates oncogenic transcription, and FHL1 , a promoter of glioblastoma invasiveness via EGFR. Researchers use chromatin immunoprecipitation (ChIP) and siRNA knockdown to validate these interactions, ensuring mechanistic rigor .
Q. How can methodological reproducibility be ensured in this compound studies?
Reproducibility requires detailed experimental protocols (e.g., reagent concentrations, incubation times) and supplementary data (e.g., raw flow cytometry plots, statistical code). Journals like Beilstein Journal of Organic Chemistry mandate full disclosure of methods and data availability to enable replication .
Methodological Considerations
- Data Presentation : Use subheadings in Results sections to categorize findings (e.g., "Apoptosis Induction," "Synergy Analysis") and avoid redundant figure/table descriptions .
- Ethical Standards : Adhere to international guidelines (e.g., CONSORT for preclinical studies) when reporting in vitro and future in vivo data .
- Open Science : Deposit large datasets (e.g., RNA-seq profiles) in public repositories like GEO to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
